Bovine Serum Albumin (BSA)
Description
Significance of Bovine Serum Albumin as a Model Protein in Biomedical and Biophysical Sciences
Bovine Serum Albumin's prominence as a model protein stems from its versatile biochemical properties and structural similarity to other mammalian albumins, particularly Human Serum Albumin (HSA). wikipedia.orgmdpi.com This makes it an ideal and cost-effective substitute for studying various biological processes and interactions. e3s-conferences.org In biomedical research, BSA is frequently used in applications such as Enzyme-Linked Immunosorbent Assays (ELISAs), immunoblots, and immunohistochemistry, where it functions as a blocking agent to prevent the non-specific binding of antibodies to surfaces, thereby increasing the signal-to-noise ratio and improving assay sensitivity. wikipedia.org It also serves as a crucial nutrient and stabilizer in cell and microbial cultures and is used to stabilize certain enzymes during DNA digestion in restriction digests. wikipedia.org
In the field of biophysical sciences, BSA is a cornerstone for investigating protein structure, function, and interactions. asci-jci.org Its well-defined structure, comprising three homologous domains, allows it to be a model for studying protein folding, denaturation, and aggregation mechanisms. biorxiv.orgnih.gov Researchers utilize BSA in studies analyzing the binding kinetics and affinities of various molecules, including drugs, peptides, and metal ions. asci-jci.orgtandfonline.comnih.gov Spectroscopic and molecular modeling techniques are often employed to explore how ligands interact with BSA, providing insights into drug transport and delivery mechanisms. mdpi.comnih.govacs.org Furthermore, BSA's ability to bind with reactive oxygen species makes it a valuable model for research into oxidative stress and its pathological implications. asci-jci.org
Comparative Analysis of Bovine Serum Albumin and Human Serum Albumin in Research Paradigms
While BSA is widely used as a proxy for Human Serum Albumin (HSA) in research, a comparative analysis reveals both significant similarities and subtle but important differences that can influence experimental outcomes. nih.gov Structurally, both proteins are heart-shaped, composed of three homologous domains (I, II, and III), each divided into two subdomains (A and B). nih.govmdpi.commdpi.com Mature BSA consists of 583 amino acids, whereas mature HSA has 585. wikipedia.orgnih.gov They share a high degree of sequence identity, reported to be between 75.6% and 76%. nih.govmdpi.comakjournals.com This structural homology extends to their three-dimensional conformations, with an average root mean square deviation (RMSD) of only 1.1 Å between the crystal structures of BSA and HSA. nih.govmdpi.com
Functionally, both albumins are critical for maintaining oncotic pressure and transporting a wide array of endogenous and exogenous substances, including fatty acids, hormones, and drugs. wikipedia.orgresearchgate.net Both proteins possess multiple ligand-binding sites. wikipedia.org For instance, "site 1" in subdomain IIA and "site 2" in subdomain IIIA are well-characterized drug-binding sites in both albumins. wikipedia.orgmdpi.com
Despite these similarities, key differences exist. Human serum albumins generally exhibit higher thermal stability compared to their bovine counterparts. akjournals.com Molecular dynamics simulations suggest that BSA is structurally more rigid than HSA. nih.govmdpi.com There are also differences in surface hydrophobicity, which can affect intermolecular interactions and phase behavior; for example, HSA has a greater propensity to crystallize in the presence of certain ions than BSA, a difference attributed to its higher surface hydrophobicity which facilitates specific protein-protein contacts. uni-tuebingen.deacs.org Furthermore, the antioxidant properties of the two proteins can differ upon modification; glycation, for example, tends to decrease the antioxidant activity of HSA while enhancing it in BSA. mdpi.com These distinctions are crucial for researchers to consider when using BSA as a model for human physiological systems. nih.gov
Data Table: Comparative Properties of Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA)
| Property | Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) |
| Amino Acid Count (Mature Protein) | 583 wikipedia.orgnih.gov | 585 nih.govmdpi.com |
| Molecular Weight (Da) | ~66,463 wikipedia.org | ~66,500 e3s-conferences.org |
| Theoretical Isoelectric Point (pI) | 4.7 mdpi.com | 5.12 - 5.9 mdpi.commdpi.com |
| Sequence Identity to HSA | N/A | 75.6% - 76% nih.govmdpi.comakjournals.com |
| Structure | Globular, heart-shaped, 3 domains nih.govnih.gov | Globular, heart-shaped, 3 domains nih.govmdpi.com |
| Tryptophan Residues | 2 (Trp-134, Trp-213) mdpi.com | 1 (Trp-214) |
| Thermal Stability | Less stable than HSA akjournals.com | More stable than BSA akjournals.com |
| Structural Flexibility | More rigid than HSA nih.govmdpi.com | More flexible than BSA nih.govplos.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octafluoropropane | |
|---|---|---|
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InChI |
InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |
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InChI Key |
QYSGYZVSCZSLHT-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)F | |
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Molecular Formula |
C3F8 | |
| Record name | OCTAFLUOROPROPANE | |
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| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |
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Related CAS |
69878-14-4 | |
| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9052503 | |
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Molecular Weight |
188.02 g/mol | |
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Physical Description |
Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |
| Record name | OCTAFLUOROPROPANE | |
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Boiling Point |
-36.7 °C | |
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Solubility |
In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |
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Density |
1.352 at 20 °C (liquid) | |
| Record name | Octafluoropropane | |
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Vapor Pressure |
6.63X10+3 mm Hg at 25 °C | |
| Record name | Octafluoropropane | |
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Color/Form |
Colorless, nonflammable gas | |
CAS No. |
76-19-7 | |
| Record name | OCTAFLUOROPROPANE | |
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| Record name | Perfluoropropane | |
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Melting Point |
-147.6 °C | |
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Structural Characterization and Biophysical Aspects of Bovine Serum Albumin
Primary Amino Acid Sequence and Compositional Analysis
The primary structure of mature Bovine Serum Albumin consists of a single polypeptide chain containing 583 amino acid residues. wikipedia.org The precursor protein is composed of 607 amino acids, which includes an 18-residue signal peptide and a 6-residue propeptide that are cleaved off during secretion and maturation to yield the final protein. wikipedia.org The molecular weight of the mature protein is approximately 66.4 kDa. wikipedia.orgplos.org BSA is characterized by an excess of acidic amino acids and is notable for its lack of carbohydrates. sigmaaldrich.come3s-conferences.org
The amino acid composition of BSA is rich in essential residues such as lysine (B10760008), leucine, and valine, which are fundamental to its structural integrity and binding capabilities. bioscience.com.pk The distribution of both hydrophilic and hydrophobic amino acids across the polypeptide chain allows BSA to interact with a wide array of ligands and remain soluble in aqueous environments. bioscience.com.pk
Table 1: Amino Acid Composition of Bovine Serum Albumin
| Amino Acid | Concentration (mg/ml) |
|---|---|
| Aspartic Acid | 0.43 |
| Glutamic Acid | 0.63 |
| Lysine | 0.37 |
| Leucine | 0.35 |
| Phenylalanine | 0.22 |
| Arginine | 0.20 |
| Valine | 0.19 |
| Threonine | 0.18 |
| Alanine | 0.18 |
| Tyrosine | 0.18 |
| Proline | 0.16 |
| Serine | 0.15 |
| Glycine (B1666218) | 0.14 |
| Histidine | 0.14 |
| Isoleucine | 0.10 |
This table is generated based on data from a previous report on the amino acid composition of BSA. researchgate.net
Hierarchical Protein Folding: Secondary and Tertiary Structural Elucidation
The intricate three-dimensional structure of BSA is a result of hierarchical protein folding, leading to distinct secondary and tertiary structural elements that are crucial for its biological functions.
BSA is predominantly an alpha-helical protein. biorxiv.orgnih.gov However, the exact percentage of its secondary structural components can vary depending on the analytical technique employed. Circular dichroism (CD) studies have indicated that the α-helical content of BSA is around 54-67%, with a smaller proportion of β-sheets and random coils. wikipedia.orgnih.govnih.gov For instance, some studies report an α-helix content of approximately 47% and a β-sheet content of about 10%. researchgate.net Other analytical methods, such as infrared spectroscopy, have yielded different ratios, with one study reporting 23.31% α-helices and 37.14% β-sheets. shimadzu.com These variations highlight the dynamic nature of the protein's structure and its sensitivity to environmental conditions. biorxiv.org
Table 2: Reported Secondary Structure Content of BSA
| Secondary Structure | Method | Reported Content (%) | Source |
|---|---|---|---|
| α-helix | Not Specified | 54 | wikipedia.org |
| β-form | Not Specified | 18 | wikipedia.org |
| α-helix | Circular Dichroism | ~67 | nih.gov |
| α-helix | Circular Dichroism | 46.7 | researchgate.net |
| β-sheet | Circular Dichroism | 10.4 | researchgate.net |
| α-helix | Infrared Spectroscopy | 23.31 | shimadzu.com |
| β-sheet | Infrared Spectroscopy | 37.14 | shimadzu.com |
| β-turn | Infrared Spectroscopy | 27.56 | shimadzu.com |
The tertiary structure of BSA is significantly stabilized by an extensive network of 17 intramolecular disulfide bridges. plos.orgresearchgate.net These covalent bonds, formed between cysteine residues, create a series of nine loops within the polypeptide chain, imparting considerable stability to the protein's folded conformation under physiological conditions. bioscience.com.pkresearchgate.net In addition to the 34 cysteine residues involved in these bridges, BSA possesses one free thiol group at cysteine-34 (Cys-34), which is located in a hydrophobic pocket within the first domain. plos.orgnih.gov
BSA is a heart-shaped molecule composed of three homologous domains: I (residues 1-195), II (residues 196-383), and III (residues 384-585). wikipedia.orgnih.gov Each of these domains is further divided into two subdomains, designated A and B. wikipedia.org This modular architecture is crucial for the protein's primary function as a transport molecule. Within these domains are specific ligand-binding pockets. The two principal drug-binding sites are known as Sudlow site I, located in subdomain IIA, and Sudlow site II, found in subdomain IIIA. nih.govmdpi.comresearchgate.net Sudlow site I typically binds bulky heterocyclic anionic drugs, while Sudlow site II accommodates aromatic carboxylates. mdpi.com
BSA contains two tryptophan residues, Trp-134 and Trp-214 (also referred to as Trp-212 in some sources), which serve as intrinsic fluorescent probes. plos.orgnih.govmdpi.com Trp-134 is situated in the first domain (subdomain IB), near the protein's surface but within a hydrophobic pocket, while Trp-214 is located deep within a hydrophobic pocket in the second domain (subdomain IIA). plos.orgmdpi.comnih.gov The fluorescence emission from these tryptophan residues is highly sensitive to their local microenvironment, making them valuable tools for studying conformational changes upon ligand binding. nih.govmdpi.com When excited at 295 nm, the fluorescence is almost exclusively from the tryptophan residues. nih.gov
The protein also contains 20 tyrosine residues. rsc.org While their fluorescence quantum yield is lower than that of tryptophan, and their emission is often quenched by energy transfer to nearby tryptophans, their fluorescence can be observed upon excitation at around 275-280 nm. nih.govresearchgate.net By comparing the emission spectra at different excitation wavelengths, researchers can gain insights into the local environment of both tryptophan and tyrosine residues, providing a more detailed picture of the protein's structural dynamics. nih.govnih.gov
Quaternary Structural Aspects and Oligomerization Phenomena
Under physiological conditions, BSA typically exists as a monomer. However, it has been shown to undergo reversible self-oligomerization, particularly at high concentrations. nanotempertech.com Studies have identified the formation of dimers and even tetramers. nih.govnih.gov This process is influenced by factors such as pH and protein concentration. For instance, at acidic pH (around 2.0), oligomers tend to form more rapidly compared to at a basic pH (around 9.0). nih.govbohrium.com The formation of these oligomers, such as dimers, can be mediated by the free thiol group of Cys-34 forming an intermolecular disulfide bond. nih.gov Importantly, this oligomerization does not typically induce significant changes in the secondary structure of the protein monomers and is generally a reversible process. nanotempertech.comnih.gov
Conformational Dynamics and Environmental Perturbations of Bovine Serum Albumin
pH-Induced Conformational Transitions (N-form, F-form, E-form)
Bovine Serum Albumin exhibits remarkable conformational plasticity in response to changes in the pH of its environment. These reversible structural alterations give rise to several distinct isomers, most notably the N (Normal), F (Fast), and E (Expanded) forms. nih.govnih.gov The transitions between these forms are characterized by significant changes in the protein's secondary and tertiary structure.
The N-form , or native form, is predominant at neutral pH (around 4.3 to 8.0). elte.huresearchgate.net In this state, BSA maintains a compact, heart-shaped structure with a high content of α-helices, estimated to be around 62%. researchgate.net
As the pH is lowered into the acidic range, BSA undergoes the N to F transition. The F-form exists in the pH range of approximately 2.7 to 4.3. elte.hunih.gov This transition is characterized by a notable loss of chemical shift dispersion and is not localized to a specific domain, suggesting a global conformational change. nih.gov The F-form has a slightly reduced α-helix content of about 52%. researchgate.net
Further decreasing the pH to below 2.7 leads to the formation of the E-form , or expanded form. elte.hu This state is characterized by a significant unfolding of the protein, with the α-helix content dropping to 44% or lower. researchgate.net In highly alkaline conditions (pH > 10), another form known as the "Aged" or A-form is observed, which has a drastically reduced α-helix content of only 2%. researchgate.net At a pH between 8.0 and 10.0, the "Basic" or B-form exists, with an α-helix content of about 44%. researchgate.net
These pH-induced transitions are accompanied by changes in the exposure of tryptophan residues. In both acidic and alkaline environments, the compact structure observed at neutral pH expands, leading to the sequestration of tryptophan residues into more hydrophobic regions away from the solvent. researchgate.net
| pH Range | Conformational Form | Approximate α-helix Content (%) |
|---|---|---|
| < 2.7 | E-form (Expanded) | ≤ 44 |
| 2.7 - 4.3 | F-form (Fast) | ~52 |
| 4.3 - 8.0 | N-form (Normal/Native) | ~62 |
| 8.0 - 10.0 | B-form (Basic) | ~44 |
| > 10.0 | A-form (Aged) | ~2 |
Temperature-Dependent Structural Changes and Denaturation Processes
Temperature is a critical factor influencing the structural integrity of Bovine Serum Albumin. As the temperature rises, BSA undergoes significant conformational changes, ultimately leading to denaturation and aggregation. nih.govrsc.org
Studies have shown that even below the denaturation temperature, subtle structural changes occur. Between 17°C and 47°C, there is a shift in equilibrium towards a protein form where hydrophobic binding sites are more accessible to the solvent. nih.gov Heating above 47°C initiates "predenaturation" structural alterations. nih.gov
The thermal denaturation of BSA is a complex process. Differential scanning calorimetry (DSC) has shown that at neutral pH (6.0–8.5), the denaturation of BSA involves two independent, one-step transitions. nih.gov The melting temperature (TM), a key indicator of thermal stability, is influenced by factors such as protein concentration and pH. An increase in either of these factors leads to a higher TM, suggesting that repulsive interactions help to stabilize the protein's structure. rsc.orgrsc.org For instance, at a concentration of 1 mg/ml in a 0.1 M Na-phosphate buffer at pH 7.0, the Tmax (temperature of maximum excess heat capacity) is approximately 59.5°C. nih.gov
The secondary structure of BSA is particularly susceptible to temperature changes. The native protein has a helicity of about 66%, which decreases with rising temperature. researchgate.net At 80°C, approximately half of the original helicity is lost. researchgate.net However, a residual helicity of 16% is maintained even at temperatures as high as 130°C. researchgate.net
Heating above 65°C for a short period (e.g., 10 minutes) can lead to an exponential increase in the hydrodynamic radius of BSA, indicating the onset of aggregation. nih.gov
| Temperature (°C) | Observed Structural/Processual Change | Reference |
|---|---|---|
| 17 - 47 | Equilibrium shift towards more exposed hydrophobic sites | nih.gov |
| > 47 | Initiation of "predenaturation" changes | nih.gov |
| 59.5 | Tmax at pH 7.0 (1 mg/ml BSA) | nih.gov |
| > 65 | Exponential increase in hydrodynamic radius (aggregation) | nih.gov |
| 80 | Loss of approximately 50% of original α-helicity | researchgate.net |
| 130 | Residual α-helicity of approximately 16% | researchgate.net |
Reversible and Irreversible Thermal Denaturation of Bovine Serum Albumin
The thermal denaturation of BSA comprises both reversible and irreversible stages. nih.gov Upon heating to moderate temperatures (e.g., up to 50°C), some conformational changes, such as a decrease in α-helix content, can be reversible upon cooling. rsc.org However, heating at temperatures above 50°C often leads to irreversible structural changes. researchgate.net
The irreversibility of denaturation is often linked to protein aggregation. rsc.org When BSA is heated for extended periods at temperatures like 60°C, it can undergo complete and irreversible denaturation. nih.gov The reversibility of denaturation is also pH-dependent. For some proteins, there is a specific pH range where renaturation can be observed upon cooling after denaturation. nih.gov
One example of irreversible denaturation is the visible aggregation and precipitation of BSA when heated in distilled water, where only the native form remains soluble. kyoto-u.ac.jp The process of denaturation can be complex, with studies showing the formation of up to six discrete denatured forms depending on the heating temperature and duration. kyoto-u.ac.jp
Solvent Effects on Bovine Serum Albumin Conformation
The conformation of BSA is highly sensitive to the composition of the solvent. Various additives, including salts and organic solvents, can significantly influence its structure and stability.
The type of monovalent salt in the medium can affect the refolding of BSA. For instance, NaCl and NaBr have been shown to promote refolding, whereas NaClO4 and NaSCN can decrease the rate and extent of refolding. nih.gov The influence of these anions on refolding follows the lyotropic series: Cl-, Br-, I-, ClO4-, SCN-. nih.gov
Organic solvents also exert a profound effect on BSA's conformation. The addition of ethanol (B145695), even at low concentrations like 4% (v/v), can greatly decrease refolding. nih.gov Similarly, increasing concentrations of acetonitrile (B52724) lead to significant conformational changes. nih.govacs.org For example, a blue shift of 5 nm in fluorescence peak wavelength is observed when the acetonitrile concentration exceeds 15 vol %. nih.govacs.org At 60% acetonitrile, the protein structure is significantly affected, and light scattering can be observed, indicating denaturation and aggregation. nih.gov
Urea (B33335), a common denaturant, exhibits a dual effect. At low concentrations, it can increase the extent of refolding, while at concentrations above 2.0 M, it dramatically decreases both the rate and extent of refolding. nih.gov These effects of solvent additives are often interpreted in terms of their impact on the structure of water. nih.gov
Osmolyte-Induced Structural Adaptations and Stabilization Mechanisms in Bovine Serum Albumin
Osmolytes are small organic molecules that can protect proteins from denaturation under stress conditions. mdpi.com They influence the aqueous environment surrounding the protein, which can either stabilize or destabilize its structure depending on the specific osmolyte and stressor. mdpi.com
Glycine (B1666218), an amino acid osmolyte, has been shown to be particularly effective in protecting BSA against denaturation under both acidic and basic pH conditions, as well as under UVC radiation. mdpi.com The protective mechanism of glycine is thought to involve interactions between its charged groups and the peptide structure of the protein. mdpi.com
Betaine (B1666868) is another osmolyte that has demonstrated protective effects, particularly against cold-induced stress. mdpi.com However, its effects can be condition-specific, as it was found to increase stress under UVA radiation. mdpi.com The stabilizing effect of osmolytes is often attributed to their preferential exclusion from the protein surface, which promotes a more compact, folded state. semanticscholar.org
| Osmolyte | Observed Effect on BSA | Reference |
|---|---|---|
| Glycine | Effective protection under acidic and basic pH, and UVC radiation | mdpi.com |
| Betaine | Protection against cold-induced stress; increased stress under UVA radiation | mdpi.com |
Ligand Binding Mechanisms and Pharmacokinetic Relevance to Bovine Serum Albumin
Thermodynamics and Kinetics of Ligand-BSA Interactions
The interaction between a ligand and Bovine Serum Albumin is a dynamic process governed by thermodynamic and kinetic principles. Thermodynamic parameters, such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide insight into the spontaneity and the primary driving forces of the binding process. nih.govnih.gov Kinetic studies, on the other hand, describe the rate at which the ligand-protein complex forms and dissociates. nih.gov
A negative Gibbs free energy change (ΔG) signifies that the binding process is spontaneous. nih.govmdpi.com The contributions of enthalpy and entropy changes help to elucidate the nature of the interaction. For instance, negative values for both ΔH and ΔS are typically indicative of a process driven by van der Waals forces and hydrogen bond formation. nih.govmdpi.com Conversely, positive ΔH and ΔS values often suggest that hydrophobic interactions are the main driving force. nih.govnih.gov The binding process can lead to conformational changes in the protein, which can be monitored using various spectroscopic techniques. mdpi.comdovepress.com
Fluorescence quenching is a commonly used method to study the kinetics of these interactions. This phenomenon can occur through dynamic quenching, resulting from collisions between the ligand and the protein, or static quenching, which involves the formation of a stable ground-state complex between the ligand and BSA. dovepress.comnih.govnih.gov The temperature dependence of the quenching constant can distinguish between these mechanisms; dynamic quenching constants tend to increase with temperature, while static quenching constants typically decrease. dovepress.comnih.gov
The affinity of a ligand for BSA is quantitatively described by the binding constant (Kb or Ka), which is the reciprocal of the dissociation constant (KD). A higher binding constant indicates a stronger interaction and greater affinity between the ligand and the protein. dovepress.comsemanticscholar.org These constants are crucial as they influence the concentration of the free, pharmacologically active form of a drug in circulation. nih.gov
Several biophysical techniques are employed to determine binding constants, including:
Fluorescence Spectroscopy: This is one of the most common methods, relying on the quenching of BSA's intrinsic fluorescence (primarily from tryptophan residues) upon ligand binding. nih.govrsc.org The Stern-Volmer and other related equations are used to calculate the binding and quenching constants from the fluorescence data. mdpi.comsemanticscholar.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant, stoichiometry, and changes in enthalpy and entropy. nih.govnih.gov
Differential Scanning Calorimetry (DSC): DSC measures the change in the thermal stability of BSA upon ligand binding. This change can be used to derive dose-response curves and evaluate binding constants. nih.govbiorxiv.org
The binding affinities for various ligands to BSA are typically in the moderate range, with association constants often falling between 104 and 106 M-1. mdpi.comrsc.orgnih.gov This moderate affinity ensures that the ligand can be effectively transported by the protein but also readily released at the target site.
| Ligand | Technique | Binding Constant (Ka / Kb) (M-1) | Temperature (K) |
|---|---|---|---|
| Roflumilast | Fluorescence Spectroscopy | 1.18 x 104 | 298 |
| Astilbin | Fluorescence Spectroscopy | 7.31 x 104 | 298 |
| 1,8-Anilinonaphthalene sulfonate (ANS) | Isothermal Titration Calorimetry | 1-9 x 105 | Not Specified |
| Quercetin | Fluorescence Spectroscopy | 5.86 x 105 | 298 |
| Zinc Complex (DBZ) | Fluorescence Spectroscopy | 24.7 x 105 | 298 |
Data sourced from references mdpi.commdpi.comsemanticscholar.orgrsc.orgnih.gov. The table is interactive and can be sorted by clicking on the column headers.
The stoichiometry of binding refers to the number of ligand molecules that bind to a single molecule of BSA. For many drugs and small molecules, the binding stoichiometry is often found to be approximately 1:1, indicating the presence of a single primary binding site. mdpi.comnih.govmdpi.comrsc.org However, BSA is a large protein with multiple potential binding locations, and stoichiometries can vary depending on the ligand and the experimental conditions. biorxiv.orgnih.gov
Methods like fluorescence spectroscopy, isothermal titration calorimetry, and the continuous variation method (Job's plot) are used to determine the number of binding sites (n). mdpi.comnih.govnih.gov For example, analysis of fluorescence quenching data can yield a value for 'n', which is often close to unity for many ligand-BSA complexes. mdpi.commdpi.com Job's plot analysis has demonstrated an average binding of three molecules of the fluorescent probe ANS per molecule of BSA, suggesting a 1:3 stoichiometry in that specific case. nih.gov Understanding the stoichiometry is essential for accurately modeling the pharmacokinetics of a ligand, as multiple binding sites can lead to more complex distribution profiles. biorxiv.org
Identification and Characterization of Primary and Secondary Binding Sites (e.g., Sudlow I, Sudlow II)
Bovine Serum Albumin possesses specific, high-affinity binding sites located within hydrophobic cavities in its different domains. biointerfaceresearch.com The two principal drug-binding sites are known as Sudlow site I and Sudlow site II, named after the researcher who first characterized them. researchgate.netnih.gov These sites are located in different subdomains of the protein and exhibit distinct binding preferences.
Sudlow Site I: Located in subdomain IIA, this site is a hydrophobic pocket that preferentially binds bulky, heterocyclic anionic compounds. nih.govnih.gov It is often referred to as the warfarin-azapropazone site. nih.gov Molecular docking studies frequently show ligands binding within this pocket, close to the sole tryptophan residue (Trp-213) in this subdomain. nih.govrsc.orgbiointerfaceresearch.com
Sudlow Site II: This site is found in subdomain IIIA and typically binds aromatic carboxylates and other smaller aromatic compounds. nih.govnih.gov It is also known as the ibuprofen (B1674241) or diazepam site. researchgate.netnih.gov
The location of a ligand's binding site can be determined experimentally using site-specific markers. These are compounds known to bind with high affinity to a specific site. In competitive binding experiments, if the binding constant of the ligand of interest decreases significantly in the presence of a marker for Sudlow Site I (like phenylbutazone), it indicates that the ligand binds to that site. dovepress.comnih.gov Molecular docking simulations are also a powerful tool to predict and visualize the binding location and orientation of a ligand within these specific sites. nih.govbiointerfaceresearch.com While Sudlow sites I and II are the most extensively studied, other binding sites, sometimes referred to as site III, also exist on the BSA molecule. researchgate.netacs.org
Molecular Forces Governing Ligand-BSA Interactions
The formation and stability of the ligand-BSA complex are governed by a combination of non-covalent molecular forces. nih.govmdpi.com The primary forces involved are hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. nih.govacs.org The contribution of each type of force depends on the chemical structures of the ligand and the amino acid residues lining the binding pocket. Thermodynamic analysis can help infer the dominant forces; for example, a process driven by negative enthalpy and entropy changes suggests the prevalence of hydrogen bonding and van der Waals forces. nih.govnih.govrsc.org
Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. youtube.com In the context of ligand-BSA interactions, these bonds can form between functional groups on the ligand (e.g., hydroxyl, amino groups) and the side chains of polar amino acid residues within the binding site, such as serine, threonine, arginine, and glutamine. nih.govnih.gov Molecular docking simulations have identified specific amino acid residues, like Arg-194 and Ser-343, that form hydrogen bonds with ligands, contributing to the stability of the complex. nih.gov
Hydrophobic Interactions
Hydrophobic interactions are a primary driving force in the binding of various ligands to Bovine Serum Albumin (BSA). These interactions arise from the tendency of nonpolar molecules or molecular regions to aggregate in an aqueous environment, thereby minimizing their contact with water. The structure of BSA features specific hydrophobic cavities, notably within subdomains IIA and IIIA, which serve as principal binding sites for a wide range of ligands. The binding affinity is often directly correlated with the hydrophobicity of the ligand; molecules with greater nonpolar surface areas tend to exhibit stronger binding.
Influence of Ligand Structure and Chemical Properties on Bovine Serum Albumin Binding Affinity
The binding affinity of a ligand to Bovine Serum Albumin is profoundly influenced by the ligand's specific structural and chemical properties. Key factors include the ligand's size, shape, hydrophobicity, and the distribution of charged or polar groups. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated a strong correlation between the hydrophobicity of a drug molecule and its binding strength to BSA. nih.gov Generally, an increase in the nonpolar surface area of a ligand enhances its binding affinity due to more favorable hydrophobic interactions within the binding pockets of BSA. mdpi.com
Competitive Binding Studies and Allosteric Effects on Bovine Serum Albumin
Competitive binding studies are instrumental in identifying the specific binding sites of ligands on Bovine Serum Albumin. BSA has two primary drug-binding sites, known as Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA). frontiersin.orgnih.gov These studies typically involve a fluorescent probe or a site-specific marker that is known to bind to a particular site. When a test ligand is introduced, any displacement of the marker, often observed as a change in fluorescence, indicates that the test ligand competes for the same binding site. For instance, Phenylbutazone is a classic marker for Site I, while Ibuprofen is used for Site II. dovepress.com Such experiments have been used to determine that drugs like Neratinib and Roflumilast bind to Site I on BSA. frontiersin.orgdovepress.com
Furthermore, the binding of a ligand to one site on BSA can influence the binding of another ligand at a different, distant site. This phenomenon is known as an allosteric effect. nih.gov The flexible, multi-domain structure of albumin allows conformational changes initiated by ligand binding at one site to be transmitted through the protein structure to another site, altering its binding affinity. nih.govnih.gov For example, the binding of metalloporphyrins to a site in subdomain IB is allosterically linked to Sudlow site I in subdomain IIA, changing the binding constant at the latter site by approximately an order of magnitude. nih.gov This allosteric modulation is crucial in understanding drug-drug interactions, where the administration of one drug can alter the free concentration and thus the efficacy of another by modifying its binding to albumin. nih.govnih.gov
Specific Case Studies of Ligand Binding to Bovine Serum Albumin
Drug-BSA Interactions and Pharmaceutical Implications
The interaction between pharmaceutical drugs and Bovine Serum Albumin is of fundamental importance in pharmacology, as it significantly affects the pharmacokinetics (distribution, metabolism, and excretion) of a drug. nih.govnih.gov The extent of binding to BSA determines the concentration of the free, pharmacologically active drug in the bloodstream. Strong binding can lead to a longer biological half-life and a lower concentration of the free drug, while weak binding may result in rapid clearance. nih.gov
Spectroscopic and molecular docking studies have elucidated the binding mechanisms of numerous drugs with BSA. For example, the anticancer drug Neratinib has been shown to bind to Site I of BSA primarily through hydrogen bonding and van der Waals forces. frontiersin.org Similarly, the anti-inflammatory drug Roflumilast also binds to Site I, with hydrophobic interactions being the main driving force. nih.govdovepress.com The β-lactam antibiotics Ceftriaxone and Ceftizoxime have been found to bind to different sites (IB and IIA, respectively), with hydrogen bonding being the predominant interaction force. nih.gov These interactions are often spontaneous, as indicated by negative Gibbs free energy changes (ΔG°). nih.gov Understanding these specific interactions is vital for predicting potential drug-drug displacement interactions and for the design of new therapeutic agents with optimal pharmacokinetic profiles. nih.gov
Table 1: Binding Parameters of Various Drugs to Bovine Serum Albumin (BSA)
Drug Binding Site Binding Constant (Kb) (M-1) Primary Interaction Forces Reference Neratinib Site I (Subdomain IIA) 8.1 x 104 Hydrogen Bonding, Van der Waals nih.gov Roflumilast Site I (Subdomain IIA) 1.55 x 105 Hydrophobic mdpi.com Ceftriaxone Site IB 5.78 x 104 Hydrogen Bonding nih.gov Ceftizoxime Site IIA 1.17 x 104 Hydrogen Bonding nih.gov Doxorubicin (B1662922) Hydrophilic/Hydrophobic contacts 7.8 x 103 Hydrogen Bonding nih.gov
Metal Ion and Metal Complex Binding to Bovine Serum Albumin
Bovine Serum Albumin plays a significant role in the transport and metabolism of metal ions and metal-based drugs. ptbioch.edu.plresearchgate.net The protein possesses multiple binding sites capable of coordinating with a variety of metal ions. These interactions can involve specific amino acid residues, including nitrogen and oxygen atoms from the peptide backbone, as well as side chains of residues like histidine, aspartate, and glutamate. ptbioch.edu.plnih.gov The binding of metal ions often induces conformational changes in the secondary structure of BSA, typically characterized by a decrease in α-helical content and an increase in β-sheet structures. ptbioch.edu.plnih.govmdpi.com
Studies have characterized the binding of several metal ions to BSA. For example, Pb(II) ions bind strongly to BSA via hydrophilic contacts involving nitrogen and oxygen atoms, with a binding constant of 7.5 x 104 M-1. nih.gov Other ions like Pt(IV), Ir(III), and Fe(II) also bind to BSA, with their affinities varying in the order Ir(III) > Fe(II) > Pt(IV). ptbioch.edu.pl The binding is not limited to simple ions; complex coordination compounds, such as those involving zinc(II) and lanthanides, also interact with BSA. mdpi.comekb.egnih.gov These interactions are crucial for understanding the toxicology of heavy metals and for the development of new metallodrugs, as the binding to albumin affects their distribution and bioavailability. ptbioch.edu.plresearchgate.net
Table 2: Binding Parameters of Selected Metal Ions to Bovine Serum Albumin (BSA)
Metal Ion Binding Constant (Kb) (M-1) Key Interacting Atoms on BSA Observed Conformational Change Reference Pb(II) 7.5 x 104 Nitrogen, Oxygen Decrease in α-helix (63% to 52%) frontiersin.org Pt(IV) 1.55 x 104 Nitrogen, Oxygen (peptide bonds) Decrease in α-helix nih.gov Ir(III) 5.67 x 104 Nitrogen, Oxygen (peptide bonds) Decrease in α-helix nih.gov Fe(II) 3.78 x 104 Nitrogen, Oxygen (peptide bonds) Decrease in α-helix nih.gov Cu(II) Not specified N-terminal site (NTS), Multi-metal binding site (MBS) Not specified nih.gov
Small Molecule Metabolite Interactions (e.g., Trimethylamine (B31210) N-Oxide)
The interaction between Bovine Serum Albumin (BSA) and small molecule metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of these molecules. A significant example is the interaction with Trimethylamine N-Oxide (TMAO), a gut microbiota-derived metabolite implicated in various health conditions. nih.govresearchgate.net
The binding of TMAO to BSA is a spontaneous, non-covalent interaction. biorxiv.org Spectroscopic and computational studies have elucidated the mechanism, revealing it to be a stable complex formation. nih.govbiorxiv.org Fluorescence spectroscopy indicates a static quenching mechanism, where the formation of a TMAO-BSA complex in the ground state is responsible for the observed decrease in BSA's intrinsic fluorescence. nih.govbiorxiv.org This suggests a strong interaction leading to a stable conjugate. biorxiv.org
Computational studies, including molecular docking and molecular dynamics simulations, confirm the formation of a stable complex with a binding energy of approximately -3.6 kcal/mol. nih.govresearchgate.netbiorxiv.orgresearchgate.net The primary forces driving this interaction are hydrogen bonds and electrostatic interactions. biorxiv.orgresearchgate.net Specific amino acid residues on the BSA molecule are involved in forming these bonds with the TMAO molecule. biorxiv.org
Understanding this interaction is vital as it provides a foundation for comprehending the pharmacodynamics of TMAO and may inform the development of strategies for treating diseases where TMAO-serum albumin interactions are implicated. nih.gov
| Parameter | Finding | Methodology | Reference |
|---|---|---|---|
| Binding Energy | -3.6 kcal/mol | Molecular Docking, MM/GBSA | nih.govresearchgate.netbiorxiv.org |
| Interaction Type | Non-covalent; Static Quenching | Fluorescence Spectroscopy | nih.govbiorxiv.org |
| Primary Driving Forces | Hydrogen Bonds, Electrostatic Interactions | Molecular Docking | biorxiv.orgresearchgate.net |
| Conformational Change | Alteration in secondary (α-helix) structure, but overall structure remains intact. | Circular Dichroism (CD), FTIR | nih.govbiorxiv.org |
| Binding Affinity (Kb) | 0.28 | Fluorescence Spectroscopy | biorxiv.org |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | biorxiv.org |
Polymer and Nanoparticle Interactions with Bovine Serum Albumin
The interaction of BSA with synthetic polymers and nanoparticles is a field of intense research, driven by its relevance in biomaterials, drug delivery, and nanomedicine. These interactions can significantly alter the structure and stability of the protein.
Polymer Interactions:
The binding of polymers to BSA is governed by a combination of forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonds. mdpi.com This interaction often leads to significant conformational changes in the BSA molecule. For instance, studies with copolymers like poly(N-isopropylacrylamide-co-ethylene glycol methacrylate-co-acrylic acid) have shown that these polymers can induce partial unfolding of the BSA polypeptide chain. mdpi.comresearchgate.net This is evidenced by a loss in the negative ellipticity observed in circular dichroism spectra. mdpi.com
The specific chemical composition of the polymer influences the extent of these conformational changes. mdpi.comresearchgate.net Fluorescence spectroscopy has revealed that polymers with a lower ratio of certain components can cause a stronger quenching of BSA's intrinsic fluorescence, indicating a greater degree of unfolding. mdpi.com
Furthermore, polymer interactions can affect the thermal stability of BSA. Differential scanning calorimetry (DSC) has shown that the addition of certain copolymers can substantially decrease the transition temperature (Tm) of BSA, indicating that the polymers act as structure destabilizers. mdpi.comresearchgate.net This destabilization is attributed to the perturbation of the hydration layer around the BSA surface due to preferential interactions between the polymer and water molecules. mdpi.com Similarly, interaction with photodegraded polyethylene (B3416737) (PE) films also causes BSA to undergo structural rearrangement to accommodate changes in the polymer's surface characteristics. nih.govacs.org
| Polymer | Effect on BSA Conformation | Effect on BSA Thermal Stability (Tm) | Primary Interaction Forces | Reference |
|---|---|---|---|---|
| P(NIPAM-co-PEGMA-AA)-1 | Induces partial unfolding; greater influence on conformation. | Decreased by 14.8 °C (at 0.05% w/v). | Hydrophobic, Electrostatic, Hydrogen Bonds | mdpi.com |
| P(NIPAM-co-PEGMA-AA)-1.5 | Induces partial unfolding; less pronounced effect. | Decreased by 11.5 °C (at 0.05% w/v). | Hydrophobic, Electrostatic, Hydrogen Bonds | mdpi.com |
| Photodegraded Polyethylene (PE) | Structural rearrangement; changes in α-helical structure. | Not specified. | Surface interactions | nih.govacs.org |
| Hyaluronic Acid (HA) | Interaction confirmed by changes in film mechanical properties. | Not specified. | Hydrogen Bonds | nih.gov |
Nanoparticle Interactions:
When nanoparticles (NPs) are introduced into biological fluids, they are rapidly coated by proteins, forming a "protein corona". rsc.orgtandfonline.comnih.gov This corona, with BSA being a major component, dictates the biological identity and fate of the nanoparticle. tandfonline.com The formation of the protein corona is influenced by the physicochemical properties of the nanoparticles, such as size, shape, surface charge, and material composition. tandfonline.commdpi.com
The size of the nanoparticles also plays a crucial role. tandfonline.com Smaller nanoparticles, having a larger surface area-to-volume ratio, have been found to cause a greater loss in the secondary structure of BSA and can bind a larger number of protein molecules per unit area. tandfonline.comacs.org The interaction mechanism is often characterized by static quenching of BSA's fluorescence, indicating the formation of a BSA-nanoparticle complex. mdpi.comjacsdirectory.com The adsorption of BSA onto the nanoparticle surface is a dynamic process, with studies showing a time-dependent increase in protein adsorption for certain nanoparticles like SiO₂. nih.gov
| Nanoparticle Type | Key Findings on BSA Interaction | Effect on BSA Structure | Reference |
|---|---|---|---|
| Silver (AgNPs) | Formation of a protein corona; interaction is morphology-dependent. Static quenching of fluorescence observed. | Changes in secondary structure; nanospheres and nanorods cause more change than nanotriangles. | mdpi.com |
| Gold (AuNPs) | Interaction is size-dependent; smaller NPs quench fluorescence more efficiently. Higher binding constants for smaller NPs. | Conformational changes upon adsorption. | tandfonline.comresearchgate.net |
| Silicon Dioxide (SiO₂) | Time-dependent increase in BSA adsorption. | Continuous conformational changes during incubation. | nih.gov |
| Titanium Dioxide (TiO₂) | Adsorption of BSA onto the nanoparticle surface. | Continuous conformational changes during incubation. | nih.gov |
| APTS-coated ZnFe₂O₄ | Formation of a ground-state complex via electrostatic interactions. | Perturbations in the α-helical structure. | jacsdirectory.com |
| Solid Lipid Nanoparticles (SLNs) | Weak interactions, leading to thermal stabilization of BSA. | Enhancement of secondary structure without significant change to tertiary structure. | rsc.org |
Bovine Serum Albumin Stability, Degradation Pathways, and Preservation Strategies
Factors Influencing Bovine Serum Albumin Stability in Research Settings
The stability of Bovine Serum Albumin (BSA) is paramount for its reliable use in a multitude of research applications. Several physicochemical factors can significantly impact its structural integrity and functionality. These include the pH of the solution, temperature, ionic strength, the presence of oxidative agents, and interactions with surfactants. Understanding these factors is crucial for maintaining the native conformation and activity of BSA in experimental settings.
pH-Dependent Stability and Acidic Microenvironments
The pH of the surrounding medium is a critical determinant of BSA stability. The protein's conformation and, consequently, its stability are highly dependent on the hydrogen ion concentration. BSA is most stable in the pH range of 4.5 to 7. researchgate.net Within this range, it predominantly exists in its native (N) state. researchgate.netakjournals.com However, deviations from this optimal pH range can induce significant conformational changes.
In acidic microenvironments, particularly at a pH below 4.5, BSA undergoes a transition to a "fast" migrating (F) form, which is characterized by a partially unfolded structure. researchgate.netakjournals.com Further decreases in pH to below 3.5 lead to the formation of an "expanded" (E) form. researchgate.netakjournals.com These acid-induced conformational changes can lead to denaturation, aggregation, and hydrolysis. umich.edunih.gov For instance, at pH 2, BSA degrades rapidly through both aggregation and hydrolysis. umich.edunih.gov Conversely, at pH values above 9, BSA can also undergo denaturation. researchgate.net
The structural changes associated with pH variations are linked to alterations in the intramolecular electrostatic interactions. These changes can expose hydrophobic amino acid residues that are typically buried within the protein's core, leading to an increased propensity for aggregation.
Table 1: pH-Dependent Conformational States of Bovine Serum Albumin
| pH Range | Predominant BSA Form | Structural Characteristics |
|---|---|---|
| 4.5 - 7.0 | Native (N) | Compact, native globular structure |
| 3.5 - 4.5 | Fast (F) | Partially open and unfolded |
| < 3.5 | Expanded (E) | More reactive and expanded structure |
| > 9.0 | Denatured | Unfolded structure |
Ionic Strength Effects on Bovine Serum Albumin Degradation
The ionic strength of the solution, determined by the concentration of dissolved salts, also plays a role in the stability of BSA. At low ionic strengths (below 0.3 M), increasing the salt concentration can enhance stability by screening the net surface charge of the protein, which reduces electrostatic repulsion between protein molecules. nih.gov A strong stabilizing effect of Sodium Chloride (NaCl) on the native structure of BSA has been observed in the range of 0 to 1.0 M. nih.gov
However, the effect of ionic strength can be complex and pH-dependent. For instance, in low ionic strength conditions (e.g., below 30 mM NaCl), BSA-stabilized emulsions are more stable at pH 6.7 but show enhanced destabilization at pH 5.0. researchgate.netnih.gov At higher ionic strengths (e.g., ≥ 80 mM NaCl), these emulsions become fairly stable even at pH 5.0. researchgate.netnih.gov At very high ionic strengths (≥ 1.0 M), an attractive potential can dominate the protein-protein interactions. nih.gov This is balanced by a short-range repulsive interaction from the formation of a hydration layer around the protein molecules, which can prevent gelation or precipitation. nih.gov
Oxidative Stress and Degradation of Bovine Serum Albumin
BSA is susceptible to damage from oxidative stress, which can be induced by reactive oxygen species (ROS) such as hydroxyl radicals (HO•). nih.gov Oxidative damage can lead to a variety of modifications in the protein's structure, including the formation of bityrosine, loss of tryptophan residues, and the introduction of carbonyl groups. nih.gov The sulfhydryl groups of BSA are particularly sensitive to oxidation. nih.gov
Metal-catalyzed oxidation is a significant pathway for BSA degradation. nih.gov Studies have shown that specific amino acid residues are more prone to oxidative modification, including methionine, tryptophan, lysine (B10760008), arginine, tyrosine, and proline, particularly those located in exposed regions near cysteine disulfide bridges. nih.govresearchgate.net Further oxidation can affect cysteine residues within disulfide bridges, as well as histidine, phenylalanine, and aspartic acid. nih.govresearchgate.net This oxidative damage can lead to fragmentation of the protein, although significant peptide bond cleavage may not occur. nih.gov
Surfactant-Induced Denaturation of Bovine Serum Albumin
Surfactants, which are amphipathic molecules, can interact with proteins and induce denaturation. The nature of this interaction depends on the type of surfactant and its concentration. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) are known to denature proteins. rsc.org
The interaction of SDS with BSA is concentration-dependent and can have a dual effect. At low molar ratios of SDS to BSA, the surfactant can have a stabilizing effect. nih.gov However, at higher concentrations, SDS acts as a denaturant, causing the protein to unfold. rsc.org The mechanism of denaturation involves the binding of SDS molecules to the unfolded protein. rsc.org This is in contrast to denaturation by agents like urea (B33335), which primarily affects the structure of water and weakens hydrophobic interactions. rsc.org The hydrophobic part of the surfactant molecule plays a crucial role in its binding to the protein. rsc.org Not all surfactants cause denaturation; for example, the biosurfactant acidic sophorolipid (B1247395) has been shown to protect BSA against thermal unfolding. mdpi.com
Mechanisms of Bovine Serum Albumin Degradation
The degradation of Bovine Serum Albumin can proceed through several mechanisms, often initiated by the factors discussed above. These mechanisms involve conformational changes, unfolding, aggregation, and chemical modifications.
Unfolding and Aggregation: A primary pathway for BSA degradation is through unfolding of its native structure, followed by aggregation. Acidic conditions, for example, induce a conformational change that exposes hydrophobic regions, leading to aggregation. umich.edunih.gov Similarly, thermal stress causes the protein to unfold, and at high temperatures, these unfolded molecules can form irreversible hydrophobic aggregates. sigmaaldrich.comsigmaaldrich.com Intermolecular disulfide bond exchange, particularly through the free cysteine residue, is a significant factor in the aggregation of BSA. nih.gov
Hydrolysis: In highly acidic environments (e.g., pH 2), in addition to aggregation, BSA can also undergo hydrolysis, which involves the cleavage of peptide bonds. umich.edunih.gov
Oxidative Modification: Oxidative stress leads to the chemical modification of specific amino acid residues. nih.govnih.gov The formation of carbonyl groups and the oxidation of sulfur-containing and aromatic amino acids can disrupt the protein's three-dimensional structure and function. nih.govresearchgate.net This oxidative damage can also make the protein more susceptible to enzymatic degradation. nih.gov
Surfactant-Induced Unfolding: The binding of surfactant molecules, particularly anionic surfactants at high concentrations, can disrupt the non-covalent interactions that maintain the native conformation of BSA, leading to its unfolding and denaturation. rsc.org The mechanism is driven by the specific binding of the surfactant to the protein, which differs from the more general effects of denaturants like urea. rsc.org
The degradation of BSA is a multifaceted process influenced by a variety of environmental factors. The initial step often involves a disruption of the protein's native conformation, which can then lead to irreversible aggregation or chemical modification, ultimately resulting in a loss of its biological function.
Aggregation Pathways of Bovine Serum Albumin
Aggregation is a common degradation pathway for BSA, involving the formation of dimers, trimers, and larger multimers, which can lead to the formation of irreversible amyloid fibrils. researchgate.net This process is often initiated by a preliminary unfolding step, which can be triggered by a variety of factors including changes in temperature, pH, high solute concentration, or high fluid shearing stress. researchgate.net
The unfolding of BSA can expose a free cysteine residue, which may then participate in disulfide bond interchanges, a key factor in intermolecular aggregation. researchgate.net Dehydration of the protein decreases the distance between molecules, thereby increasing the likelihood of irreversible aggregation. Intermolecular disulfide bonds are generally considered a primary mediator of BSA aggregation. researchgate.net Studies have shown that capping the free thiol group in BSA molecules with cysteine can significantly reduce the amount of aggregation. nih.gov
Heat-induced aggregation of BSA can proceed through two main pathways. One involves the formation of smaller, "soluble" aggregates through the conversion of α-helices to β-aggregated structures, driven by electrostatic interactions. The other pathway leads to the formation of larger aggregates primarily through hydrophobic interactions. plos.orgnih.gov The rate of this heat-induced aggregation is dependent on several factors including temperature, pH, protein concentration, incubation time, and salt concentration. plos.org For instance, a significant increase in the hydrodynamic radius of BSA, indicating aggregation, is observed when heated above 65°C. plos.orgnih.gov
At low pH and high protein concentrations, partially folded conformers of BSA can associate to form oligomers. These oligomers can then convert into ordered amyloid-like fibrils upon incubation at elevated temperatures. acs.orgcolab.ws The process of fibril formation involves conformational changes within these oligomers that precede the growth of the larger fibrillar structures. colab.ws
Table 1: Factors Influencing Bovine Serum Albumin Aggregation
Factor Mechanism Outcome Reference Temperature Increase Induces unfolding, exposes hydrophobic regions and free thiols. Formation of soluble (electrostatic) or large (hydrophobic) aggregates. [1, 14, 13] pH Changes Alters electrostatic repulsion, leading to destabilization and unfolding. Promotes formation of fibril-like aggregates, especially at low pH. [1, 6, 9] High Solute Concentration Can induce unfolding. Initiates aggregation into dimers, trimers, and multimers. researchgate.net Fluid Shearing Stress Can induce unfolding. Contributes to the initiation of aggregation. researchgate.net Intermolecular Disulfide Exchange Covalent bonding between unfolded protein molecules via thiol groups. A major pathway for the formation of BSA aggregates. [1, 2]
Hydrolytic Cleavage of Bovine Serum Albumin
Hydrolytic cleavage involves the breaking of peptide bonds within the protein structure, leading to the formation of smaller peptide fragments. This process can be nonspecific, facilitated by strong acids, or highly specific, catalyzed by proteolytic enzymes. khanacademy.org Enzymatic hydrolysis of BSA by proteases such as trypsin and chymotrypsin (B1334515) results in distinct patterns of peptide fragments. nih.govTrypsin, for instance, cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. researchgate.netThe resulting peptide fragments from trypsin hydrolysis typically have hydrophilic end groups. In contrast, chymotrypsin cleavage can produce fragments with hydrophobic end groups, which may form small-scale hydrophobic clusters. nih.govThe rate and extent of enzymatic hydrolysis can be influenced by factors such as temperature and pH. researchgate.net Under sub-critical water conditions, at temperatures ranging from 200-300°C, BSA can undergo hydrolysis to produce amino acids and organic acids. researchgate.netThis process demonstrates that under high temperature and pressure, the peptide bonds between amino acids can be broken. researchgate.net Oxidized proteins are often more susceptible to proteolysis. For example, H₂O₂-oxidized BSA is cleaved by oxidized protein hydrolase (OPH) at specific sites that are typically located slightly inside the native molecule. nih.govOxidation is thought to expose these cleavage sites on the protein surface, making them accessible to the enzyme. nih.gov
Conformational Unfolding and Irreversible Changes in Bovine Serum Albumin
The native conformation of BSA is crucial for its function and stability. Conformational unfolding is a process where the protein loses its specific three-dimensional structure. This can be reversible or lead to irreversible changes and aggregation.
Changes in pH can induce significant conformational transitions in BSA. nih.govThe protein's secondary structure, particularly its α-helix content, is sensitive to the pH of the surrounding medium. researchgate.netBelow its isoelectric point (around pH 4.8), repulsive forces within the highly charged protein lead to a partial unfolding and a decrease in α-helical content. nih.govThis acid-driven transition is a reversible conformational change. nih.gov Temperature is another critical factor that can induce unfolding. Thermal denaturation of BSA is characterized by a sharp decrease in its α-helical structure between 50 and 100°C. acs.orgWhile conformational changes below 50°C are generally reversible, they become only partially reversible at higher temperatures. acs.orgDifferential scanning calorimetry (DSC) studies show that the thermal denaturation of BSA is an irreversible process, often accompanied by an exothermic event related to aggregation. akjournals.comThe denaturation temperature (Td) of BSA, where the protein unfolds, can be precisely measured and is influenced by factors such as pH. aip.org Chemical denaturants like urea and guanidinium (B1211019) hydrochloride (GdnHCl) can also induce unfolding. acs.orgworldscientific.comUrea-induced unfolding of BSA can be a multi-step process, depending on the initial conformational state of the protein. worldscientific.comGdnHCl can alter the aggregation pathway of BSA from a simple polymerization to a more complex nucleated polymerization by affecting the protein's conformational ensemble and through ion-binding. acs.orgacs.org
Table 2: Effect of Denaturing Conditions on BSA Secondary StructureChemical Modification-Induced Degradation of Bovine Serum Albumin
Chemical modifications of amino acid side chains in BSA can lead to its degradation. Oxidation is a significant pathway for such modifications. The oxidation of methionine and tryptophan residues in BSA by reactive oxygen species like H₂O₂ can lead to changes in the protein's tertiary structure. nih.govThis structural alteration can expose internal amino acid sequences that are normally shielded, making the protein more susceptible to proteolytic degradation. nih.govFor instance, oxidized BSA is readily cleaved by oxidized protein hydrolase at sites that become exposed after the modification of methionine to methionine sulfoxide (B87167) and tryptophan to N'-formyl-kynurenine. nih.gov Non-enzymatic glycation, the attachment of sugar molecules like ribose to the protein, can also induce structural changes. researchgate.netThe attachment of about 45 ribose molecules to BSA has been shown to cause a gradual reduction in hydrophobicity and an increase in aggregation. researchgate.net
Strategies for Enhancing Bovine Serum Albumin Stability in Formulations and Assays
Several strategies are employed to enhance the stability of BSA in various applications, preventing degradation pathways such as aggregation and denaturation.
Excipients and Stabilizers: A variety of excipients are used to stabilize proteins like BSA. Polysorbates are commonly used surfactants that protect protein integrity. pharmaexcipients.comAlternative excipients such as Kolliphor® HS 15 have also been shown to protect BSA from chemical and mechanical stresses. pharmaexcipients.comnih.govSurfactants can work by preferentially adsorbing to interfaces, thus preventing interface-mediated unfolding of the protein, or by forming complexes with the protein to minimize protein-protein interactions. nih.gov Sugars like trehalose (B1683222) and sucrose, as well as polyols like mannitol (B672), are often used as lyoprotectants during freeze-drying. umn.edubiomedres.usnih.govThese excipients can help maintain the protein's structure in the solid state. umn.edunih.govThe physical form of these excipients (crystalline vs. amorphous) in the final lyophilized product plays a crucial role in their stabilizing effect. umn.edunih.govBile salts, such as sodium cholate (B1235396) and sodium deoxycholate, have also been shown to stabilize BSA against both chemical and thermal denaturation through hydrophobic associations. nih.govCertain amino acids and ionic liquids have also been investigated as potential stabilizers. mdpi.comrsc.orgBuffer Systems: The choice of buffer is critical for maintaining the pH and stability of BSA solutions. Certain biological buffers, such as HEPES and MOPS, can act as stabilizers for the native structure of BSA against thermal denaturation. rsc.orgThe stabilizing effect of these buffers is thought to be governed by their influence on the hydration layers surrounding the protein. rsc.orgCholinium-based Good's buffers ionic liquids have also demonstrated a capacity to improve BSA stability, likely through direct binding of the buffer anions to the protein via hydrogen bonding. nih.govLyophilization (Freeze-Drying): Lyophilization is a common technique to improve the long-term storage stability of proteins like BSA. biomedres.usThe process involves freezing the protein solution and then removing the water by sublimation under vacuum. When lyophilized alone, BSA can form large aggregates. biomedres.usTherefore, the inclusion of stabilizing excipients like lactose, sucrose, or mannitol is necessary to produce a stable freeze-dried product. biomedres.usThe stability of the lyophilized formulation is also influenced by the choice of buffer salts, as some can cause phase separation and create a microenvironment that compromises long-term stability. nih.govControlled Storage and Handling: Proper storage and handling are simple yet effective strategies to maintain BSA stability. Once in solution, BSA should be stored at 2-8°C to minimize microbiological activity. labmanager.comAgitation and stirring should be kept to a minimum as they can increase interactions that lead to polymerization. labmanager.comAvoiding foam formation during the preparation of BSA solutions is also important, as it can trap protein lumps and increase non-specific binding. labmanager.com
Table 3: Summary of Strategies to Enhance BSA StabilityAdvanced Chemical and Physical Modifications of Bovine Serum Albumin for Research and Engineering
Covalent Chemical Modification of Amino Acid Residues in Bovine Serum Albumin
The primary structure of BSA offers a variety of reactive sites for covalent modification, allowing for the attachment of molecules and the alteration of its physicochemical properties. Key targets for such modifications include the ε-amino groups of lysine (B10760008) residues and the single free thiol group of cysteine.
Lysine Modification and Conjugation Chemistry
Lysine residues, with their primary ε-amino groups, are abundant on the surface of BSA and are common targets for chemical modification. ftb.com.hr The reactivity of these groups is pH-dependent, with basic conditions (pH > 8) generally favoring reactions due to the deprotonation of the amino group. acs.org
A variety of chemical strategies are employed to modify lysine residues:
Activated Esters: N-Hydroxysuccinimide (NHS) esters are widely used to react with the amino groups of lysine, forming stable amide bonds. researchgate.net This method is common for conjugating molecules like biotin (B1667282) or fluorescent dyes to BSA. researchgate.net
Anhydrides: Reagents like acetic anhydride (B1165640) and succinic anhydride can be used to modify lysine residues. nih.gov For instance, a double modification technique involving citraconic anhydride followed by another anhydride (like acetic or succinic) has been used to modify buried lysine residues. nih.gov
Isothiocyanates: Compounds such as fluorescein (B123965) isothiocyanate (FITC) react with amine groups to form stable covalent bonds. researchgate.net
Glutaraldehyde (B144438): This bifunctional reagent crosslinks proteins by reacting with amine groups of lysine, leading to the formation of larger protein aggregates. ftb.com.hr The extent of molecular mass increase is proportional to the glutaraldehyde concentration. ftb.com.hr
Sulfonyl Acrylates: Methanesulfonyl acrylate (B77674) reagents can achieve regioselective modification of the most reactive lysine on serum albumin under biocompatible conditions, enabling the construction of chemically defined bioconjugates. springernature.com
These modifications can influence the protein's conformation and binding properties. For example, the modification of buried lysine residues in BSA was found to alter its binding affinity for bilirubin. nih.gov Acetylation, carbamylation, and succinylation significantly decreased the equilibrium association constant with bilirubin, whereas guanidination had a much smaller effect, suggesting that the positive charge on critical lysine residues is crucial for this interaction. nih.gov
Table 1: Common Reagents for Lysine Modification in BSA
| Reagent Type | Functional Group Targeted | Resulting Bond | Typical Reaction pH |
| N-Hydroxysuccinimide (NHS) Esters | ε-amino group of Lysine | Amide | 7.2 - 8.5 |
| Anhydrides (e.g., Acetic, Succinic) | ε-amino group of Lysine | Amide | Varies |
| Isothiocyanates (e.g., FITC) | ε-amino group of Lysine | Thiourea | ~9.0 |
| Glutaraldehyde | ε-amino group of Lysine | Schiff base (cross-linking) | Varies |
| Sulfonyl Acrylates | ε-amino group of Lysine | Acrylate adduct | ~8.0 |
Thiol Group Functionalization of Bovine Serum Albumin
Bovine Serum Albumin possesses a single free thiol group from a cysteine residue (Cys-34), which can be selectively targeted for functionalization. mdpi.com This thiol group exhibits unique reactivity, which is influenced by the protein's conformation and the surrounding pH. nih.gov The reactivity of the thiol group in BSA with 2,2'-dipyridyl disulphide has been shown to increase significantly at acidic pH, reaching a maximum at pH 2.6. nih.gov This enhanced reactivity is correlated with a conformational change in the albumin structure. nih.gov
Methods for thiol group functionalization include:
Maleimides: These are highly specific reagents that react with thiol groups to form stable thioether bonds. mdpi.com Heterobifunctional linkers containing a maleimide (B117702) group are often used to conjugate other molecules to the cysteine residue of BSA. mdpi.com
Thiol-Disulfide Exchange: The free thiol can react with disulfides, such as 2,2'-dipyridyl disulphide, to form a new disulfide bond. nih.gov
Succinimidyl Iodoacetate (SIA): This reagent can be used to introduce thiol-reactive groups onto other molecules, which can then be conjugated to the thiol group of BSA. mdpi.com
Thiolated BSA (BSA-SH) can be prepared using reagents like 2-mercaptoethanol. researchgate.net The introduction of thiol functional groups can enhance properties like mucoadhesion in biomedical applications. researchgate.net
Conjugation of Bovine Serum Albumin with Biologically Active Molecules and Polymers
The ability to conjugate BSA with other molecules has led to the development of novel biomaterials with tailored functionalities for a range of biomedical applications.
Heparin-BSA Conjugates for Biomedical Applications
Heparin, a highly sulfated glycosaminoglycan, is a widely used anticoagulant. finabio.netnih.gov Conjugating heparin to BSA can create materials with improved biocompatibility and controlled biological activity. nih.gov
Synthesis of heparin-BSA conjugates can be achieved through various methods. One approach involves the end-point reductive amination to covalently attach heparin to proteins like albumin. nih.gov Another method utilizes strain-promoted azide-alkyne cycloaddition (SPAAC) by first modifying BSA with a dibenzocyclooctyne (DBCO) group and heparin with an azide (B81097) group. nih.gov The resulting conjugate can be purified using size-exclusion chromatography. nih.gov
The ratio of heparin to BSA in the conjugate can be controlled by adjusting the molar excess of end-activated heparin reacted with BSA. finabio.net Characterization techniques like size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) can determine the absolute molecular weight and the heparin-to-protein ratio of the conjugates. finabio.net
These conjugates have applications in areas such as:
Reducing Thrombogenicity: Heparin-conjugated biomaterials are explored to reduce blood clotting on material surfaces. nih.gov
Drug Delivery: The ability of heparin to bind growth factors can be utilized in heparin-BSA conjugates for the controlled release of these therapeutic molecules. nih.gov
Tissue Engineering: Heparin-containing scaffolds can improve vascularization. nih.gov
Table 2: Characterization of Heparin-BSA Conjugates Synthesized with Varying Molar Ratios
| Starting Molar Ratio (Heparin:BSA) | Average Molecular Weight (kDa) | Heparin:BSA Ratio |
| 5:1 | 96.7 | 2.1 |
| 10:1 | 120.4 | 3.7 |
| 20:1 | 148.8 | 5.6 |
| Data adapted from SEC-MALS analysis of end-derivatized heparin conjugated to BSA. finabio.net |
Curcumin-BSA Inclusion Complexes
Curcumin (B1669340) is a polyphenolic compound with potential therapeutic properties, but its application is limited by its poor water solubility. issstindian.orgzh-cyclodextrins.com The formation of inclusion complexes with BSA can significantly enhance the solubility and stability of curcumin. issstindian.orgresearchgate.net
The binding of curcumin to BSA is primarily driven by hydrophobic interactions, with curcumin likely localizing within the hydrophobic cavities of the protein. nih.govnih.gov This interaction can be studied using various spectroscopic techniques, including fluorescence, UV-visible absorption, and circular dichroism. nih.gov Fluorescence quenching studies have shown that curcumin can bind to BSA with a high binding constant, typically in the range of 10⁴ to 10⁵ M⁻¹. nih.govnih.gov
The formation of the curcumin-BSA complex leads to several observable changes:
Enhanced Solubility: The presence of BSA can increase the aqueous solubility of curcumin by several folds. researchgate.net For example, 0.2% BSA at pH 7.4 was shown to increase curcumin's solubility by approximately 2.5-fold. researchgate.net
Increased Stability: BSA can protect curcumin from degradation at alkaline pH and upon UV irradiation. issstindian.orgresearchgate.net
Spectroscopic Shifts: The binding of curcumin to BSA induces a red shift in its absorption spectrum and a blue shift in its fluorescence spectrum. nih.gov
The binding affinity and encapsulation efficiency can be influenced by modifications to the BSA structure. For instance, pretreating BSA with a pulsed electric field can induce partial unfolding, exposing more hydrophobic regions and thereby increasing the binding affinity and encapsulation efficiency for curcumin. nih.gov Glycation of BSA has also been shown to increase its binding affinity for curcumin. researchgate.net
Table 3: Binding Parameters of Polyphenols with Bovine Serum Albumin
| Polyphenol | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) |
| Curcumin | 3.33 (± 0.8) x 10⁴ | 1.0 |
| Resveratrol | 2.52 (± 0.5) x 10⁴ | 1.30 |
| Genistein | 1.26 (± 0.3) x 10⁴ | 1.30 |
| Data obtained from spectroscopic analysis at physiological conditions. nih.gov |
Surface Modification of Nanoparticles with Bovine Serum Albumin
Modifying the surface of nanoparticles with BSA is a widely adopted strategy to improve their biocompatibility, colloidal stability, and in vivo performance. dovepress.comrsc.org BSA can be attached to nanoparticle surfaces through either physical adsorption or covalent conjugation. acs.org
BSA coating offers several advantages for nanoparticles:
Enhanced Biocompatibility and Reduced Toxicity: As a natural, biodegradable, and non-immunogenic protein, BSA improves the biocompatibility of nanoparticles. nih.govnih.gov
Increased Colloidal Stability: The protein layer prevents nanoparticle aggregation in biological fluids. rsc.orgspiedigitallibrary.org
Improved Blood Circulation Time: BSA coating can help nanoparticles evade the immune system, leading to longer circulation times. dovepress.com
Controlled Cellular Uptake: The surface properties of BSA-coated nanoparticles can be tuned to either enhance or inhibit their uptake by specific cells. acs.orgnih.gov For instance, BSA functionalization on titanium dioxide nanoparticles was shown to reduce their penetration into skin cells. acs.org Conversely, surface-modified BSA nanoparticles with poly(allylamine hydrochloride) showed enhanced cellular uptake in cancer cells. nih.gov
Drug Delivery: BSA's ability to bind and transport various molecules makes BSA-coated nanoparticles effective drug delivery systems. rsc.orgnih.gov They can encapsulate drugs, protect them from degradation, and facilitate their targeted delivery. nih.gov
The method of BSA attachment and the resulting nanoparticle characteristics depend on the nanoparticle material and the intended application. For example, BSA can be physically adsorbed onto titanium dioxide nanoparticles, with the maximum adsorption occurring near the isoelectric point of BSA. acs.org For gold nanoparticles, BSA can be used as a capping agent to increase stability. dovepress.comspiedigitallibrary.org In the case of superparamagnetic iron oxide nanoparticles (SPIONs), BSA surface functionalization can be achieved via ligand exchange, creating biocompatible contrast agents for magnetic resonance imaging (MRI). researchgate.net
Table 4: Examples of Nanoparticles Modified with Bovine Serum Albumin
| Nanoparticle Type | Modification Method | Key Improvement | Application |
| Titanium Dioxide (TiO₂) | Physical Adsorption | Reduced skin penetration | Sunscreens |
| Gold (Au) | Capping/Functionalization | Increased colloidal stability, biocompatibility | Theranostics |
| Magnetic Iron Oxide (Fe₃O₄) | Coating | Enhanced colloidal stability, drug loading | Drug Delivery, MRI |
| Poly-L-lysine (PLL) stabilized | Adsorption of PEG-PLL | Reduced protein adsorption, cytotoxicity | siRNA Delivery |
| Superparamagnetic Iron Oxide (SPIONs) | Ligand Exchange | Biocompatibility, colloidal stability | Targeted Bioimaging |
Gold Nanoparticles and Nanorods Coated with Bovine Serum Albumin
The functionalization of gold nanoparticles (AuNPs) and gold nanorods (AuNRs) with Bovine Serum Albumin (BSA) is a widely explored strategy to enhance their biocompatibility and stability in physiological environments. dovepress.comnih.gov BSA can act as both a reducing agent in the synthesis of AuNPs and as a protective corona around the nanoparticle surface. nih.govmdpi.com This protein coating improves colloidal stability, reduces interactions with plasma proteins, and can facilitate cellular uptake. dovepress.comnih.gov
The synthesis process often involves the reduction of a gold salt in the presence of BSA. For instance, studies have shown that AuNPs can form in a pH 7 buffer solution containing BSA at room temperature, a process that does not occur in the absence of the protein, indicating BSA's role in the initial reduction of Au(III). nih.govmdpi.com The interaction between BSA and the gold surface is often mediated through sulfur-containing amino acid residues. nih.gov
BSA-coated gold nanomaterials are being investigated for a range of biomedical applications, including photothermal therapy and as drug delivery vehicles. dovepress.comacs.org The protein shell not only enhances stability but also provides a scaffold for further functionalization with therapeutic agents. acs.org For example, one study detailed a one-step fabrication of core-shell gold nanorods capped with serum albumin (AuNR@SA) using either glutaraldehyde crosslinking or a denaturing method with methanol/ethanol (B145695). dovepress.com
| Property | Description | Research Finding | Source(s) |
| Synthesis Role | BSA's function in AuNP formation. | Acts as both a reducing agent for Au(III) and a stabilizing agent for the formed nanoparticles. | nih.govmdpi.com |
| Stability | Effect of BSA coating on nanoparticle dispersion. | The BSA corona enhances colloidal stability and prevents aggregation in physiological conditions. | dovepress.comnih.gov |
| Morphology | Shape and size of resulting nanoparticles. | Nanoparticles of different morphologies can be formed, with sizes evolving over time (e.g., from 20 nm to 50 nm over a month). | nih.gov |
| Biocompatibility | Interaction with biological systems. | BSA-conjugated AuNPs exhibit low hemolytic activity, making them suitable for systemic applications. | acs.org |
Iron Oxide Magnetic Nanoparticles Coated with Bovine Serum Albumin
Coating iron oxide magnetic nanoparticles (IONPs) with Bovine Serum Albumin (BSA) is a common strategy to improve their biocompatibility and colloidal stability for biomedical applications such as magnetic resonance imaging (MRI) and magnetic hyperthermia. nih.govsemanticscholar.org BSA surface functionalization helps to prevent the aggregation of nanoparticles in physiological environments and can prolong their circulation time in the bloodstream. nih.govsemanticscholar.org
The coating can be achieved through physical adsorption or by forming covalent amide bonds between the protein and the nanoparticle surface. nih.gov Studies have shown that BSA conjugation improves key properties of IONPs. For instance, BSA-coated IONPs exhibit a higher specific absorption rate (SAR) value, which is a measure of their heating efficiency in magnetic hyperthermia, compared to uncoated nanoparticles. nih.govsemanticscholar.org This enhancement is attributed to improved colloidal stability. nih.gov Research has demonstrated SAR values increasing from 1700 W/g for uncoated IONPs to 2300 W/g for BSA-conjugated IONPs. nih.gov
Furthermore, biocompatibility assessments, such as hemolytic studies and cell viability assays, confirm that BSA coating significantly improves the safety profile of IONPs. nih.gov One study reported a hemolytic index of less than 2% and cell viability of up to 120% (normalized to control) for BSA-functionalized ferrimagnetic iron oxide nanoparticles (FIONs). nih.gov The average size of these composite nanoparticles can be controlled, with studies reporting spherical particles around 56 nm. researchgate.net
| Parameter | Uncoated IONPs | BSA-Coated IONPs | Significance | Source(s) |
| Specific Absorption Rate (SAR) | 1700 W/g | 2300 W/g | Enhanced heating efficiency for magnetic hyperthermia. | nih.gov |
| Biocompatibility (Hemolytic Index) | Higher | < 2% | Improved safety and reduced damage to red blood cells. | nih.gov |
| Average Particle Size | Variable | ~56 nm | Controlled size distribution with BSA coating. | researchgate.net |
| Zeta Potential | Variable | -10.1 mV | Indicates surface charge and colloidal stability. | researchgate.net |
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Incorporating Bovine Serum Albumin
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for drug delivery. Incorporating Bovine Serum Albumin (BSA) into PLGA nanoparticles is a common approach, using BSA either as a model protein for encapsulation studies or as a component of the nanoparticle itself to modify its properties. nih.govresearchgate.net
These nanoparticles are typically prepared using methods like the solvent diffusion or double emulsion (water/oil/water) techniques. researchgate.netrsc.org The presence of BSA can influence the physicochemical characteristics of the PLGA nanoparticles. For instance, BSA-loaded PLGA nanoparticles have been synthesized with an average diameter of approximately 288 nm. nih.gov Surface modification with chitosan (B1678972), another biopolymer, can further alter the properties, increasing the size to around 363 nm and shifting the zeta potential from negative (-18 mV for PLGA NPs) to positive (+19 mV for PLGA-chitosan composite NPs). nih.gov
The encapsulation of BSA within PLGA nanoparticles is often highly efficient, with studies reporting encapsulation efficiencies of up to 88%. nih.gov The hydrophilic nature of BSA, which is composed of charged amino acids, helps it to remain associated with the core of the PLGA nanoparticles. nih.gov The release kinetics of the encapsulated BSA can be controlled and sustained over time, which is a crucial factor for successful therapeutic delivery. nih.gov
| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Feature | Source(s) |
| BSA-loaded PLGA NPs | 288 ± 3 | -18 ± 0.23 | 88 | High encapsulation of the model protein. | nih.gov |
| BSA-loaded PLGA-Chitosan NPs | 363 ± 4 | +19 ± 0.40 | Not specified | Positive surface charge due to chitosan coating. | nih.gov |
| Cationic BSA-PLGA NPs | Not specified | Not specified | Not specified | Engineered for delivery across the blood-brain barrier. | rsc.org |
Other Polymer-Based Nanocarriers Functionalized with Bovine Serum Albumin
Beyond PLGA, BSA is used to functionalize a variety of other polymer-based nanocarriers to enhance their performance in biomedical applications, particularly in gene and drug delivery. These composite systems leverage the biocompatibility of BSA and the versatile chemistry of synthetic polymers.
One notable example involves the conjugation of BSA with poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), a cationic polymer. rsc.org This conjugation results in the formation of nanoparticles with a polyion complex core, which can efficiently condense genetic material, and a surrounding BSA corona. rsc.org These nanoparticles are typically less than 100 nm in size and are designed as carriers for gene therapy. The BSA corona contributes to improved biocompatibility and favorable blood retention properties. rsc.org
Another approach involves modifying BSA nanoparticles with poly-l-lysine functionalized graphene oxide (GO-PLL). In this system, BMP-2 (Bone Morphogenetic Protein-2) is first encapsulated in BSA nanoparticles, which are then modified with GO-PLL via self-assembly driven by electrostatic attraction. This modification leads to a significant decrease in the initial burst release of BMP-2 and extends the release period to over 14 days, making it a promising system for bone regeneration applications.
These examples highlight the strategy of combining BSA with different polymers to create multifunctional nanocarriers with tailored properties for specific therapeutic goals. rsc.org
Impact of Surface Charge and Ligands on Cellular Uptake of BSA-modified Nanoparticles
The surface properties of nanoparticles, particularly their charge and the presence of specific ligands, are critical determinants of their interaction with cells and their subsequent uptake. nih.govnih.gov When nanoparticles are introduced into a biological environment, they are typically coated with proteins, forming a "protein corona," which influences their biological fate. nih.gov
Surface Charge: The net charge on the surface of a BSA-modified nanoparticle significantly affects its cellular uptake. Generally, cationic (positively charged) nanoparticles tend to be internalized by cells more readily than anionic (negatively charged) or neutral ones. rsc.orgmdpi.com This is often attributed to the electrostatic attraction between the positively charged nanoparticles and the negatively charged cell membrane. researchgate.net However, a highly positive surface charge can also lead to non-specific interactions. researchgate.net Reducing the positive surface charge can sometimes increase the targeting specificity of ligand-modified nanoparticles by minimizing these non-specific interactions. researchgate.net
Ligands: The attachment of specific ligands to the surface of BSA-nanoparticles allows for active targeting of specific cell types. For example, a dual-peptide-functionalized BSA-based nanoparticle was developed for targeting glioblastoma cells. This system included a cell-penetrating peptide (KALA) and a tumor-targeting peptide (cRGD), which self-assembled onto the nanoparticle surface through electrostatic interactions. This functionalization enhanced cellular uptake specifically in cells that overexpress the targeted integrin receptors. acs.org The organization and presentation of these ligands on the nanoparticle surface are also crucial for optimal receptor engagement and subsequent cellular internalization. researchgate.net
Fabrication of Bovine Serum Albumin-Based Hydrogels and Scaffolds
Bovine Serum Albumin (BSA) is extensively used in the fabrication of hydrogels and scaffolds for tissue engineering and drug delivery applications. rsc.orgnih.gov These biomaterials are valued for their excellent biocompatibility, biodegradability, and non-immunogenic properties. rsc.orgmdpi.comnih.gov The mechanical properties of BSA hydrogels, such as tensile and compressive strength, can be tailored to meet the requirements of different biomedical applications, from soft injectable gels to harder scaffolds for bone regeneration. nih.gov
BSA hydrogels can be formed through various physical and chemical cross-linking methods. nih.govresearchgate.net The interconnected porous structure of these hydrogels allows for cell attachment and migration, making them suitable as scaffolds to promote tissue and organ growth. mdpi.combohrium.com For instance, BSA-based hydrogels have been investigated for applications in wound healing and as scaffolds for cardiac tissue engineering. nih.govrsc.org
Cross-Linking Methodologies for Bovine Serum Albumin Hydrogels (e.g., Oxidized Gellan, UV-induced)
The properties of BSA hydrogels are largely determined by the method used to cross-link the protein chains. Various techniques are employed to create stable, three-dimensional networks from BSA solutions.
Oxidized Gellan: A common chemical cross-linking approach involves using oxidized polysaccharides. Gellan gum, when oxidized with sodium metaperiodate (NaIO₄), forms dialdehyde (B1249045) groups. mdpi.comnih.gov These aldehyde groups can then react with the free amino groups on the BSA molecules to form covalent imine bonds (Schiff bases), resulting in a cross-linked hydrogel network. mdpi.com This method avoids the use of potentially toxic cross-linking agents like glutaraldehyde. mdpi.com The cross-linking reaction can be performed under mild conditions (e.g., pH 7.2 and room temperature). mdpi.com
UV-induced Cross-linking: Photocrosslinking is another versatile method for fabricating BSA hydrogels. rsc.org In this technique, BSA is first chemically modified to introduce photoreactive groups, such as glycidyl (B131873) methacrylate (B99206). rsc.org The modified BSA solution, often containing a photoinitiator, is then exposed to ultraviolet (UV) light, which triggers a rapid cross-linking reaction. rsc.orgbohrium.com This method allows for precise control over the gelation process and the fabrication of complex shapes. The mechanical properties and pore size of the resulting hydrogels can be tuned by varying the degree of BSA modification and the UV exposure conditions. rsc.org Research has demonstrated that this technique can produce hydrogels with compressive strengths ranging from 4.4 kPa to 122 kPa and pore sizes from 7.7 µm to 23.5 µm. rsc.org
Another photocrosslinking strategy involves using a photoinitiator system, such as riboflavin (B1680620) and L-arginine, which allows for the preparation of biocompatible hydrogels without inducing protein denaturation. bohrium.com Additionally, hybrid cross-linking methods that combine chemical (e.g., dityrosine (B1219331) bond formation via photoreaction) and physical (e.g., heat-induced denaturation) cross-linking have been developed to create high-strength BSA hydrogels with compressive strengths as high as 37.81 MPa. nih.govresearchgate.netfrontiersin.org
| Cross-linking Method | Principle | Key Features | Resulting Properties | Source(s) |
| Oxidized Gellan | Covalent bond (Schiff base) formation between aldehyde groups on oxidized gellan and amino groups on BSA. | Avoids toxic cross-linking agents; occurs under mild conditions. | Forms biocompatible and biodegradable hydrogel films. | mdpi.comnih.govresearchgate.net |
| UV-induced (methacrylated BSA) | Photopolymerization of methacrylate groups attached to BSA upon UV exposure. | Rapid and controllable gelation; tunable properties. | Compressive strength: 4.4-122 kPa; Pore size: 7.7-23.5 µm. | rsc.org |
| Hybrid (Photoreaction + Heating) | Initial chemical cross-linking via dityrosine bonds followed by physical cross-linking via heat denaturation. | Produces high-strength, transparent hydrogels. | Compressive strength: up to 37.81 MPa; Tensile strength: up to 0.62 MPa. | nih.govresearchgate.netfrontiersin.org |
Tunable Mechanical and Physical Properties of BSA Hydrogels for Tissue Engineering
The success of bovine serum albumin (BSA) hydrogels in tissue engineering is significantly dependent on the ability to tailor their mechanical and physical properties to mimic the specific extracellular matrix (ECM) of the target tissue. researchgate.netmdpi.com Researchers have developed numerous strategies to precisely control these characteristics, enabling the creation of scaffolds that can support cellular processes like proliferation and differentiation. frontiersin.org The primary tunable properties include mechanical strength (stiffness, elasticity) and physical characteristics such as porosity, swelling ratio, and degradation rate.
The tunability of BSA hydrogels stems from the versatility in their fabrication and modification processes. Key methods to adjust their properties include altering the BSA concentration, modifying the crosslinking strategy, adjusting environmental factors like pH and temperature, and incorporating other polymers or molecules. mdpi.comnih.govnih.gov For instance, the mechanical properties of BSA hydrogels exhibit a complex but controllable behavior as a function of the protein's weight fraction. researchgate.net
Methods for Tuning Hydrogel Properties:
Protein Concentration: The concentration of BSA is a fundamental parameter for controlling hydrogel properties. An increase in BSA concentration from 3 wt% to 9 wt% can increase the Young's modulus from approximately 5 kPa to 17 kPa under tension and from 0.2 MPa to 4.4 MPa under confined compression. nih.gov
Crosslinking Methods: Both physical and chemical crosslinking methods offer avenues for property modulation. Physical crosslinking, such as thermal gelation or pH-induced self-assembly, can be controlled by temperature, heating duration, and pH levels. nih.govrsc.orgrsc.org Chemical crosslinking, using agents like genipin (B1671432) or tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), or techniques such as photopolymerization, allows for the formation of more robust networks. mdpi.comresearchgate.netnih.gov Combining physical and chemical crosslinking can yield hydrogels with exceptionally high compressive strength (~37.81 MPa) and tensile strength (~0.62 MPa). nih.gov
Incorporation of Other Molecules: Hybrid hydrogels can be created by blending BSA with other polymers like poly(vinyl alcohol) (PVA). mdpi.combohrium.com In such systems, the viscoelastic properties can be tailored by adjusting the ratio of PVA to BSA, the number of freezing/thawing cycles for physical crosslinking of PVA, and the concentration of chemical crosslinkers. mdpi.com The addition of molecules like urea (B33335) before photopolymerization has been shown to increase the storage modulus by up to 650% by altering tyrosine accessibility for crosslinking. researchgate.net
Pore Generation Techniques: The porosity, a critical factor for nutrient transport and cell infiltration, can be engineered using various methods. Techniques like particle leaching (using NaCl or CaCO₃) and freeze-drying can create pores with radii ranging from 10 to 80 μm. nih.gov The method chosen directly influences not only pore size but also other properties like the swelling ratio and degradation rate. nih.gov
Tunable Mechanical Properties:
The mechanical environment provided by a scaffold is crucial for guiding cell behavior. BSA hydrogels offer a wide range of tunable mechanical strengths to match different native tissues, from soft brain tissue to more rigid cartilage. nih.gov
Stiffness and Strength: The stiffness of BSA hydrogels can be precisely controlled. Simple thermal gelation of BSA solutions at varying weight fractions produces hydrogels with elasticities that can match that of the myocardium. researchgate.net By combining BSA with PVA and using a dual crosslinking method, hydrogels can sustain high compression of over 90% at stresses of nearly 2.0 MPa. mdpi.com The storage modulus, a measure of the elastic response, can be tuned to reach values of approximately 10 kPa, while compressive stresses can be modulated up to 0.2 MPa. nih.gov
Elasticity and Viscoelasticity: The viscoelastic behavior of BSA hydrogels can also be tailored. Rheological studies show that properties like the storage modulus (G') and loss modulus (G'') are dependent on factors such as the pH during gelation. researchgate.net This allows for the creation of materials that can mimic the specific viscoelastic nature of soft tissues. mdpi.com Furthermore, some BSA hydrogel formulations exhibit rapid self-healing properties, which is advantageous for applications like injectable scaffolds. nih.govfrontiersin.org
Tunable Physical Properties:
Swelling Ratio: The swelling behavior is critical for hydrogel stability and for facilitating the transport of nutrients and waste. The swelling ratio can be dramatically altered by the pore generation method, with observed values ranging from 534% to 1312%. nih.gov It is also highly dependent on pH, with minimum swelling generally observed near BSA's isoelectric point (around pH 4.8). researchgate.net
Porosity: The internal architecture, specifically pore size and interconnectivity, is vital for tissue engineering applications. Different fabrication techniques result in distinct porous structures. For example, cryo-SEM imaging reveals differences in porosity between hydrogels formed by pH induction versus those formed by thermal induction. nih.gov Simple and effective methods like particle leaching and freeze-drying allow for the creation of interconnected pores, which are essential for cell migration and vascularization of the engineered tissue. nih.gov
Degradation: The biodegradability of a scaffold should ideally match the rate of new tissue formation. The degradation rate of BSA hydrogels can be controlled by altering their physical structure. For instance, increasing the pore size can accelerate enzymatic degradation by providing greater surface area for enzymes like pepsin and trypsin to act upon. nih.gov Studies have shown that the half-life of these hydrogels can differ by a factor of 17 depending on the porous architecture. nih.gov
The ability to fine-tune these mechanical and physical properties makes BSA hydrogels highly adaptable materials for a wide array of tissue engineering applications, from cardiac tissue repair to bone regeneration. researchgate.netnih.gov
Research Findings on Tunable Properties of BSA Hydrogels
| Tuning Method | Property Affected | Observed Effect | Quantitative Data Example | Reference |
|---|---|---|---|---|
| Varying BSA Concentration | Stiffness (Young's Modulus) | Increased protein concentration leads to higher stiffness. | Increase from 3 to 9 wt% BSA raises Young's modulus from ~5 to 17 kPa (tensile). | nih.gov |
| Combined Crosslinking (Physical & Chemical) | Mechanical Strength | Produces hydrogels with exceptionally high strength. | Compressive strength of ~37.81 MPa; Tensile strength of ~0.62 MPa. | nih.gov |
| Hybridization with Poly(Vinyl Alcohol) (PVA) | Compressive Strength | Enhanced compressive strength and ability to sustain high compression. | Can sustain >92% compression at a nominal stress of ~2.0 MPa. | mdpi.com |
| Addition of Urea (before photopolymerization) | Stiffness (Storage Modulus) | Increases crosslinking density and storage modulus. | Storage modulus increased by 650%. | researchgate.net |
| pH Adjustment during Gelation | Viscoelasticity (Storage Modulus) | Alters the elastic properties of the resulting hydrogel. | Gels prepared at pH 3.6 show strain stiffening, while those at pH 7.4 show strain softening. | researchgate.net |
| Pore Generation (Particle Leaching) | Porosity | Creates interconnected pores of controlled size. | Pore radius can be controlled between 10 and 80 μm. | nih.gov |
| Pore Generation Method | Swelling Ratio | The method used to create pores directly impacts the swelling capacity. | Swelling ratio can be varied between 534% and 1312%. | nih.gov |
| Pore Size | Enzymatic Degradation Rate | Larger pores lead to faster degradation due to increased surface area. | Half-life can differ by up to 17-fold depending on the porous structure. | nih.gov |
Bovine Serum Albumin in Biomedical and Translational Research Applications
Drug Delivery Systems and Pharmacological Carriers Based on Bovine Serum Albumin
The use of BSA as a carrier for therapeutic agents is a well-established strategy in pharmacology. ijarbs.comacs.org Its ability to form nanoparticles has made it a versatile platform for drug delivery, addressing challenges associated with conventional therapies. bohrium.comnih.goviosrjournals.org These BSA-based systems can be formulated using techniques such as desolvation, emulsification, and coacervation. ijarbs.comnih.gov
Enhanced Solubility and Bioavailability of Therapeutic Agents
A primary challenge in drug development is the poor water solubility of many therapeutic compounds, which limits their bioavailability and efficacy. nih.govfrontiersin.orgresearchgate.net BSA has demonstrated a remarkable ability to enhance the solubility of these hydrophobic drugs. ijarbs.comresearchgate.net By encapsulating poorly soluble drugs within BSA nanoparticles or creating BSA-based solid dispersions, their dissolution in aqueous environments is significantly improved. ijarbs.comresearchgate.net
The amphiphilic nature of albumin, possessing both hydrophilic and hydrophobic regions, facilitates the non-covalent binding of various drugs, effectively increasing their solubility in plasma. acs.orgresearchgate.net For instance, research has shown that formulating the poorly water-soluble drug indomethacin (B1671933) into solid dispersions with BSA can enhance its aqueous solubility by factors as high as 100,000. researchgate.net Similarly, the encapsulation of Dihydrotanshinone I (DHT), a compound with low aqueous solubility, into BSA nanoparticles substantially improved its solubility and biocompatibility. nih.govfrontiersin.org This enhanced solubility directly contributes to improved bioavailability, allowing for more effective therapeutic outcomes. nih.govfrontiersin.orgnih.gov
Table 1: Enhancement of Drug Solubility and Bioavailability with BSA Formulations
| Therapeutic Agent | Formulation | Key Finding | Reference |
|---|---|---|---|
| Indomethacin | BSA Solid Dispersion | Solubility enhanced up to 100,000-fold. | researchgate.net |
| Dihydrotanshinone I (DHT) | BSA Nanoparticles | Improved aqueous solubility and biocompatibility. | nih.govfrontiersin.org |
| Silybin (SLB) | BSA Nanoparticles | Intranasal administration improved bioavailability fourfold. | nih.gov |
| Ribavirin (RBV) & Mycophenolic Acid (MPA) | BSA Nanoparticles | Encapsulation efficiencies of 20% and 10% respectively, improving stability. | mdpi.com |
Prolonged Circulation and Controlled Release Formulations
A critical aspect of effective drug delivery is maintaining a therapeutic concentration of the drug in the bloodstream over an extended period. BSA-based nanoparticles are particularly adept at achieving prolonged circulation times. nih.govfrontiersin.orgnih.gov The nanoparticle structure protects the encapsulated drug from premature degradation and clearance from the body. tandfonline.commdpi.com Studies have shown that BSA nanoparticles exhibit high stability in serum, which is a prerequisite for extended circulation. nih.govsymc.edu.cn
Furthermore, BSA nanoparticles can be engineered to provide controlled and sustained release of the therapeutic agent. tandfonline.comresearchgate.net This is often achieved through the cross-linking of the albumin molecules, which can be designed to be sensitive to specific physiological conditions, such as pH. nih.govsymc.edu.cn For example, doxorubicin-loaded BSA nanoparticles have been developed to be pH-sensitive, showing a significantly faster release of the drug in the acidic microenvironment of tumors compared to the neutral pH of normal physiological conditions. nih.govsymc.edu.cn This pH-triggered release mechanism allows for the targeted delivery of the drug, minimizing systemic exposure and associated side effects. nih.govrsc.org Research on diclofenac (B195802) sodium loaded into albumin microspheres demonstrated a prolonged release of the drug for up to 8 hours. researchgate.net
Table 2: In Vitro Release of Doxorubicin (B1662922) from pH-Sensitive BSA Nanoparticles
| pH Condition | Cumulative Release at 24h | Cumulative Release at 168h | Key Finding | Reference |
|---|---|---|---|---|
| 7.4 (Normal) | 29.7% | 38.6% | Slow, sustained release | nih.gov |
| 6.5 (Tumor) | Accelerated Release | - | pH-triggered release | symc.edu.cn |
| 5.0 (Tumor) | Accelerated Release | - | pH-triggered release | nih.govsymc.edu.cn |
Targeted Delivery in Cancer Therapy using Bovine Serum Albumin
The application of BSA nanoparticles in cancer therapy is a rapidly advancing field. bohrium.comnih.gov The inherent properties of albumin contribute to the passive targeting of tumors through the enhanced permeability and retention (EPR) effect. frontiersin.org Furthermore, the surface of BSA nanoparticles can be modified with specific ligands to actively target cancer cells. ijarbs.com
Doxorubicin, a widely used chemotherapeutic agent, has been successfully encapsulated in BSA nanoparticles. rsc.orgnih.gov These nanoparticles not only improve the drug's solubility but also enable targeted delivery. nih.gov For instance, glycated BSA nanoparticles have been developed to target GLUT5 transporters that are overexpressed on breast cancer cells, enhancing the cytotoxic effect on these cells. nih.gov The pH-sensitive release of doxorubicin from BSA nanoparticles further enhances its efficacy within the acidic tumor microenvironment. nih.govsymc.edu.cn The development of nanoparticle albumin-bound (nab) technology, such as nab-paclitaxel (Abraxane®), has demonstrated clinical success by avoiding the need for solvents, allowing for higher tolerated doses and longer drug residence time in tumors. nih.gov
Tissue Engineering and Regenerative Medicine Scaffolds Incorporating Bovine Serum Albumin
In the fields of tissue engineering and regenerative medicine, the goal is to repair or replace damaged tissues. nih.govnih.gov Scaffolds play a crucial role by providing a temporary, three-dimensional structure that supports cell growth and tissue development. mdpi.comnih.govnih.gov BSA is an excellent candidate for scaffold fabrication due to its biocompatibility, biodegradability, and its ability to support cellular functions. mdpi.comnih.govencyclopedia.pub
Cell Adhesion and Proliferation Enhancement by Bovine Serum Albumin
Successful tissue regeneration depends on the ability of cells to adhere to, and proliferate on, the scaffold material. mdpi.com BSA has been shown to enhance both of these processes. rsc.orgresearchgate.netmdpi.com When used as a coating on various biomaterials, such as titanium implants or polydopamine nanospheres, BSA promotes better cell attachment and growth. rsc.orgwiley.com
Studies have demonstrated that surfaces coated with BSA significantly enhance the adhesion and proliferation of cells like human gingival fibroblasts and MC3T3-E1 osteoblast precursor cells. researchgate.netwiley.com This enhancement is attributed to the creation of a microenvironment that is conducive to cell growth, mimicking the natural extracellular matrix. mdpi.com Albumin-coated surfaces can lead to higher cell viability and improved tissue integration. nih.govmdpi.com For example, coating scaffolds with BSA has been found to improve the growth and proliferation of cells more effectively than traditional collagen coatings. nih.gov
Table 3: Effect of BSA on Cell Behavior in Tissue Engineering
| Cell Type | BSA Application | Observed Effect | Reference |
|---|---|---|---|
| Human Gingival Fibroblasts (HGFs) | BSA-loaded titanium nanotubes | Significantly enhanced early adhesion and proliferation. | wiley.com |
| MC3T3-E1 osteoblast precursors | BSA-coated polydopamine nanospheres | Enhanced cell adhesion, proliferation, and osteogenic differentiation. | rsc.orgresearchgate.net |
| Mesenchymal Stem Cells (MSCs) | Albumin-only scaffolds | Enhanced proliferation and osteogenic differentiation. | mdpi.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | BSA pre-treated electrospun scaffolds | Increased number of adhered cells. | researchgate.net |
3D Scaffolds for Cell Encapsulation and In Vivo Studies utilizing Bovine Serum Albumin
The creation of three-dimensional (3D) scaffolds that mimic the in vivo environment is a key strategy in tissue engineering. researchgate.netplos.orgnih.gov BSA can be used to fabricate such scaffolds, often in combination with other materials to form hydrogels or electrospun nanofibers. nih.gov These scaffolds provide a porous structure that allows for cell encapsulation, nutrient transport, and new tissue formation. nih.govmdpi.com
The process of cell encapsulation within a scaffold must be cytocompatible, a requirement that BSA readily meets. nih.gov BSA-based hydrogels can be formed under mild conditions, allowing for the homogeneous encapsulation of cells during the gelation process. plos.org These 3D structures have been used for in vitro studies, such as culturing breast cancer cells to form tumor-like clusters for drug testing. plos.org In vivo, BSA-containing scaffolds have shown promise in promoting bone regeneration and the integration of implants. nih.govmdpi.com The ability to create precisely structured 3D scaffolds using techniques like two-photon stereolithography with BSA-based resins opens up new possibilities for creating complex tissue analogues for research and therapeutic applications. researchgate.net
Biosensing and Bioimaging Applications of Bovine Serum Albumin
Bovine Serum Albumin (BSA) is a versatile protein that has found extensive use in the development of biosensors and bioimaging agents due to its biocompatibility, stability, and ease of functionalization. rsc.orgrsc.org Its inherent properties make it an excellent scaffold for creating fluorescent probes and conjugates for detecting a variety of analytes and for cellular imaging.
Fluorescent Probes and Conjugates with Bovine Serum Albumin
BSA's structure provides multiple sites for the non-covalent binding or covalent conjugation of fluorescent molecules, or fluorophores. This interaction can lead to the development of "turn-on" or "turn-off" fluorescent probes. For instance, certain dyes that are non-fluorescent in aqueous solutions exhibit significant fluorescence enhancement upon binding to BSA. nih.gov This phenomenon, often driven by hydrophobic and electrostatic interactions within the protein's binding pockets, is harnessed to detect the presence and concentration of BSA itself or other target molecules that can displace the dye. nih.govresearchgate.net
Researchers have successfully developed BSA-based fluorescent probes for the detection of various metal ions, including mercury (Hg²⁺), copper (Cu²⁺), and iron (Fe²⁺). nih.govrsc.orgfrontiersin.orgrsc.org For example, gold nanoclusters stabilized by BSA (BSA-AuNCs) can act as fluorescent sensors where the presence of specific metal ions quenches their fluorescence, allowing for sensitive and selective detection. nih.govrsc.orgrsc.org In one study, BSA-AuNCs were used to detect Hg²⁺ with a limit of detection as low as 80 nM. rsc.org Similarly, the fluorescence of BSA-protected gold nanoclusters can be enhanced in the presence of silver (Ag⁺) ions, forming the basis of a fluorescence-enhanced sensing mechanism. acs.org
Beyond small molecules and ions, BSA conjugates are also prominent in bioimaging. rsc.org Fluorescently labeled BSA, such as CF® dye BSA conjugates, serve as well-defined, fluid-phase tracers for studying cellular processes like endocytosis and vesicle trafficking. biotium.com Furthermore, BSA can be used to encapsulate and stabilize fluorescent dyes, such as squaraine dyes, forming nanoparticles with enhanced near-infrared fluorescence suitable for intracellular imaging. nih.gov The conjugation of BSA with silica (B1680970) nanoparticles has also been shown to create stable and long-lived fluorescent probes for cellular imaging applications. rsc.org
A notable example of a BSA-based biosensor is "albuminodan," which is BSA conjugated with the fluorescent dye acrylodan. This biosensor can detect lipid hydrolysis products, making it a valuable tool for monitoring the stability of lipid-based nanoparticle formulations. mdpi.com The binding of fatty acids to albuminodan induces changes in its fluorescence spectrum, allowing for the characterization of lipid species in a given formulation. mdpi.com
Biomaterials for Medical Devices and Coatings Incorporating Bovine Serum Albumin
The inherent properties of Bovine Serum Albumin (BSA), such as its biocompatibility and ability to resist protein adsorption, make it a valuable component in the development of biomaterials for medical devices and coatings. nih.govualberta.ca Its application aims to improve the interaction between the device and the biological environment, particularly in blood-contacting situations.
Anticoagulant Coatings (e.g., Heparin-BSA Complex)
A significant application of BSA in biomaterials is in the creation of anticoagulant surfaces, often through complexation with heparin. ontosight.ai Heparin is a potent anticoagulant that works by activating antithrombin, which in turn inhibits key clotting factors like thrombin and Factor Xa. nih.gov When heparin is immobilized on the surface of a medical device, it can help prevent thrombosis, a major complication associated with blood-contacting devices. nih.gov
The heparin-BSA complex combines the anticoagulant properties of heparin with the stability and biocompatibility of BSA. ontosight.ai This complex can be immobilized on various surfaces, such as catheters and vascular grafts, to create a thromboresistant surface. ontosight.aimedtronic.com The BSA component helps to create a stable and uniform coating, while the heparin provides the anticoagulant activity. ontosight.ai Studies have shown that heparin-BSA complexes can effectively reduce the risk of clot formation on medical devices. ontosight.ainih.gov For instance, the enoxaparin sodium-BSA complex demonstrated enhanced anticoagulant activity in vitro. nih.gov The interaction between heparin and BSA is predominantly non-covalent, driven by forces like van der Waals interactions and hydrogen bonding. nih.gov
| Technology Name | Description | Key Features |
|---|---|---|
| Cortiva BioActive Surface (formerly Carmeda BioActive Surface) | End-point attachment of heparin to the device surface. medtronic.comresearchgate.netucl.ac.uk | Durable, non-leaching heparin coating that provides a thromboresistant surface. medtronic.com |
| Duraflo II | Ionically bound heparin-benzalkonium chloride complex. ucl.ac.uk | Provides a relatively firm connection of heparin to the surface. ucl.ac.uk |
| Bioline | Uses polypeptides to bind heparin to the polymer surface through covalent and ionic interactions. ucl.ac.uk | Aims for stable bonding of the heparin molecule. ucl.ac.uk |
Biocompatibility Enhancement via Bovine Serum Albumin Coating
BSA coatings are widely used to improve the biocompatibility of medical devices. nih.govualberta.ca When a foreign material is introduced into the body, it can trigger an inflammatory response and protein fouling, where proteins from the blood adhere to the surface, leading to complications like thrombosis and reduced device performance. mdpi.com BSA precoating, a method known as "albumin passivation," creates a hydrophilic protein layer on the material's surface. nih.gov This layer helps to prevent the adhesion of other blood proteins, such as fibrinogen, and reduces platelet and leukocyte adhesion, thereby minimizing the inflammatory response and improving blood compatibility. nih.govmdpi.com
Research has demonstrated that BSA coatings can enhance the biocompatibility of various materials, including titanium, polyvinylchloride (PVC), and magnetic nanoparticles. mdpi.comnih.govrsc.org For example, BSA-coated magnetic nanoparticles showed improved colloidal stability and reduced hemolytic effect. nih.govrsc.org Furthermore, BSA coatings have been shown to support the adhesion and proliferation of endothelial cells, which is beneficial for the integration of implants. nih.govmdpi.com The application of BSA coatings can be achieved through simple methods like physical adsorption or lyophilization. nih.gov
In Vitro Models for Protein-Ligand Interaction Studies using Bovine Serum Albumin
Due to its structural similarity to human serum albumin (HSA), with approximately 76-88% sequence homology, Bovine Serum Albumin (BSA) is widely used as a model protein for in vitro studies of protein-ligand interactions. mdpi.complos.orgd-nb.infoscirp.org These studies are crucial in drug discovery and development to understand the pharmacokinetic and pharmacodynamic properties of new drug candidates. plos.orgbiointerfaceresearch.com
The binding of a drug to serum albumin affects its distribution, metabolism, and excretion. Therefore, investigating these interactions provides valuable insights into a drug's efficacy and potential side effects. plos.org Various analytical techniques are employed to study these interactions, with fluorescence spectroscopy being one of the most common. scirp.orgbiointerfaceresearch.com BSA contains two tryptophan residues (Trp-134 and Trp-213) that are intrinsically fluorescent. scirp.orgnih.gov The binding of a ligand to BSA can cause a change in the fluorescence intensity of these residues, a phenomenon known as fluorescence quenching. biointerfaceresearch.com By analyzing this quenching, researchers can determine key binding parameters.
| Parameter | Description | Typical Method of Determination |
|---|---|---|
| Binding Constant (Kb) | Measures the affinity between the protein and the ligand. acs.org | Calculated from the analysis of fluorescence quenching data. acs.org |
| Number of Binding Sites (n) | Indicates how many ligand molecules can bind to a single protein molecule. d-nb.info | Determined from the slope of a plot of log[(F0-F)/F] versus log[Ligand]. d-nb.info |
| Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) | Provide information about the forces driving the interaction (e.g., hydrophobic, hydrogen bonding). nih.gov | Calculated from binding constants measured at different temperatures. nih.gov |
For example, studies have investigated the interaction of BSA with various drugs like the tyrosine kinase inhibitor linifanib (B1684607) and the non-steroidal anti-inflammatory drug diclofenac sodium. plos.orgresearchgate.net In the case of linifanib, fluorescence spectroscopy and molecular docking studies revealed that the drug binds to a specific site on BSA (sub-domain IIIA) primarily through hydrophobic forces. plos.org Similarly, the binding of diclofenac sodium to BSA was shown to decrease the release of the drug, indicating a significant interaction. researchgate.net
BSA is also used to study the binding of other molecules, such as the gut metabolite trimethylamine (B31210) N-oxide (TMAO) and various spin-labeled drugs. d-nb.inforsc.org These studies help to elucidate the fundamental principles of protein-ligand interactions and provide a basis for understanding how different compounds behave in a biological system. researchgate.net
Assessment of Protein Stability and Formulation Optimization using Bovine Serum Albumin
Bovine Serum Albumin (BSA) serves as a valuable model protein for assessing protein stability and optimizing pharmaceutical formulations. mdpi.comtandfonline.comnih.gov Its well-characterized structure, stability over a range of pH values (4-9), and relatively low cost make it an ideal candidate for these studies. nih.gov The stability of a protein in a formulation is critical for its therapeutic efficacy and shelf-life.
BSA is often used to develop and test new formulation strategies, particularly for protein-based drugs and nanoparticles. tandfonline.comresearchgate.net For instance, it has been used as a model protein to encapsulate hydrophobic drugs in nanoparticle formulations. tandfonline.com The desolvation method is a common technique used to prepare BSA nanoparticles, where a desolvating agent like ethanol (B145695) is used to induce protein denaturation and subsequent nanoparticle formation. nih.govdovepress.com The properties of these nanoparticles, such as size and stability, can be optimized by adjusting parameters like BSA concentration, pH, and the amount of crosslinking agent. dovepress.com
Furthermore, BSA is employed to evaluate the stabilizing effects of various excipients and osmolytes in protein formulations. mdpi.com A study evaluated the protective effects of osmolytes like betaine (B1666868) and glycine (B1666218) on BSA under various stressors such as UV radiation, extreme temperatures, and pH changes. mdpi.com Fluorescence emission was used to assess the protein's stability, demonstrating that different osmolytes offer protection under specific stress conditions. mdpi.com For example, glycine was effective at mitigating stress under acidic and basic pH and UVC radiation. mdpi.com
The aggregation and degradation rates of proteins are key indicators of their stability. fluenceanalytics.com Analytical techniques can be used to monitor these rates for BSA in different formulations, allowing for rapid assessment of stability under various conditions. fluenceanalytics.com This data helps in selecting the optimal formulation components, such as buffers and stabilizers, to ensure the long-term stability of the protein drug product. fluenceanalytics.com
Advanced Methodological Approaches in Bovine Serum Albumin Research
Spectroscopic Techniques for Structural and Interaction Analysis of Bovine Serum Albumin
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to study proteins and their interactions with ligands. The absorption of UV light by a protein is primarily due to the presence of aromatic amino acid residues, namely tryptophan, tyrosine, and phenylalanine. In the case of Bovine Serum Albumin (BSA), the UV-Vis absorption spectrum typically shows a strong absorption band around 280 nm, which is characteristic of the π → π* transitions of the aromatic amino acids.
Changes in the UV-Vis absorption spectrum of BSA can provide valuable information about its conformational changes and its binding to other molecules. When a ligand binds to BSA, it can perturb the microenvironment of the aromatic residues, leading to a shift in the absorption maximum and/or a change in the absorption intensity. An increase in absorbance (hyperchromism) or a decrease in absorbance (hypochromism) can indicate the formation of a complex between the ligand and BSA. For example, a decrease in the UV-Vis absorption spectra of BSA was observed upon increasing the concentration of ascorbyl palmitate, indicating a binding interaction.
Second derivative spectroscopy can be a useful tool to enhance the resolution of overlapping absorption bands and to detect subtle spectral changes that might not be apparent in the zero-order spectrum. This technique can help in identifying minor conformational changes in the protein upon ligand binding.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The CD spectrum of a protein is sensitive to its conformational state, particularly its secondary structure elements like α-helices, β-sheets, and random coils.
For BSA, the far-UV CD spectrum (typically in the range of 200-250 nm) is characterized by two negative minima at approximately 208 nm and 222 nm, which is indicative of a high α-helical content. The native structure of BSA is predominantly α-helical.
CD spectroscopy is widely used to investigate conformational changes in BSA induced by ligand binding, changes in pH, or temperature. When a ligand binds to BSA, it can alter the protein's secondary structure, which is reflected as a change in the CD spectrum. For instance, a decrease in the negative ellipticity at 208 nm and 222 nm suggests a reduction in the α-helical content and a partial unfolding of the protein. The binding of di-n-butyl phthalate to BSA, for example, was shown to induce conformational changes in the protein as observed by CD spectroscopy.
| Secondary Structure Element | Characteristic CD Signal | Approximate Content in Native BSA |
|---|---|---|
| α-helix | Negative bands at ~208 nm and ~222 nm | 50-70% |
| β-sheet | Negative band around 218 nm | 16-21% |
| Random Coil | Negative band near 200 nm | Variable |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for probing the secondary structure of proteins by analyzing the vibrational modes of their peptide backbones. The most informative regions in the FTIR spectrum of a protein are the Amide I and Amide II bands.
Amide I band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibrations of the peptide backbone. The exact frequency of this band is sensitive to the protein's secondary structure. For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets are observed in the range of 1620-1640 cm⁻¹.
Amide II band (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations.
FTIR spectroscopy can be used to monitor changes in the secondary structure of BSA upon interaction with ligands or under different environmental conditions. For instance, the binding of metal ions to BSA has been shown to cause a reduction in the α-helical content and an increase in β-sheet and β-turn structures, as evidenced by shifts in the Amide I band. Furthermore, the Amide III region, although less commonly used, is also sensitive to secondary structural changes and can provide complementary information.
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-helix | 1650 - 1658 |
| β-sheet | 1620 - 1640 |
| β-turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide detailed information about the structure, dynamics, and interactions of proteins at the atomic level. While the large size of BSA (approximately 66.5 kDa) presents challenges for traditional NMR studies due to broad and overlapping resonances, specific NMR techniques can still yield valuable insights.
One- and two-dimensional ¹H-NMR methods have been applied to study BSA in solution. These studies have allowed for the assignment of some spin systems to specific amino acid types and have revealed that certain local regions of BSA are highly mobile yet structured.
Saturation Transfer Difference (STD) NMR is a particularly useful technique for studying the binding of small molecules (ligands) to large proteins like BSA. In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is then transferred to any bound ligands through spin diffusion. By subtracting the spectrum with on-resonance saturation from a spectrum with off-resonance saturation, only the signals of the bound ligands are observed. This allows for the identification of binding epitopes on the ligand and the determination of binding affinities. For example, STD-NMR has been used to evaluate the binding interactions between BSA and various metabolites.
Computational Approaches for Bovine Serum Albumin Dynamics and Ligand Docking
Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for investigating the interactions of BSA with various ligands and for understanding the dynamics of the protein.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. Molecular docking studies can provide insights into the binding mode, binding affinity, and the specific amino acid residues involved in the interaction. For BSA, docking studies are frequently used to identify the probable binding sites for drugs and other small molecules. The results of docking are often correlated with experimental data from spectroscopic techniques to provide a more complete picture of the binding interaction. For instance, molecular docking has been used to confirm that ascorbyl palmitate binds to BSA primarily through hydrophobic forces.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of BSA research, it is extensively used to identify the binding sites of various ligands, including drugs, and to elucidate the nature of the intermolecular forces stabilizing the complex.
Researchers have employed molecular docking to study the interaction between the anticancer drug neratinib and BSA. The results from these studies, corroborated with experimental data, have shown that neratinib binds to Site I, located in subdomain IIA of BSA. The binding energy for this interaction was calculated to be -24.12 kJ mol⁻¹, which is in close agreement with the experimentally determined value of -27.93 kJ mol⁻¹ at 298 K. The primary forces stabilizing the neratinib-BSA complex were identified as hydrophobic interactions (pi-pi stacking) and hydrophilic interactions (hydrogen bonding) frontiersin.org.
Similarly, molecular docking studies have been conducted on acridinedione dyes and their binding to BSA. These studies revealed the existence of multiple unique conformers based on their binding sites and domains within the protein. The stability of these conformers is influenced by intermolecular energy, which includes contributions from hydrogen bonding and electrostatic interactions acs.org. For a series of isoniazid hydrazone Schiff base ligands, docking simulations identified the most favorable binding sites on BSA, with one compound exhibiting a Gibbs free energy of binding of -8.2 kcal/mol unipr.it.
In another study, the interaction of zinc(II) complexes with BSA was investigated. Molecular docking was used to predict the binding modes of these complexes and to identify the key amino acid residues involved in the interaction. The results indicated that the binding affinity is dependent on the structure of the ligand, with one complex showing a higher binding energy than the other nih.gov.
Table 1: Molecular Docking Parameters for Ligand-BSA Interactions
| Ligand | Predicted Binding Site(s) | Calculated Binding Energy | Primary Interacting Forces |
| Neratinib | Site I (Subdomain IIA) | -24.12 kJ mol⁻¹ | Hydrophobic interactions, Hydrogen bonding |
| Acridinedione Dyes | Multiple binding sites | Varies with conformer | Hydrogen bonding, Electrostatic interactions |
| Isoniazid Hydrazone Schiff Base | Favorable binding sites identified | -8.2 kcal/mol (for one ligand) | Not specified |
| Zinc(II) Complexes | Hydrophobic pockets | Varies with ligand structure | Not specified |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of proteins and their complexes at an atomic level. These simulations can reveal conformational changes, fluctuations, and the stability of protein structures over time.
MD simulations have been employed to investigate the effects of pH and ionic strength on the conformation of BSA. In one study, simulations were performed at five different pH values (2.0, 3.5, 4.3, 7.4, and 9.0) and five different concentrations of NaCl (10, 20, 30, 40, and 50 mM). The results showed that the BSA structure remained similar to its native state in the pH range of 4.5 to 7.4. However, significant conformational changes and denaturation were observed at pH 2.0 and 9.0 rsc.org. The equilibration of the protein structure in these simulations was performed for at least 1 nanosecond in water at 300 K and 1 atm, and the production simulations were run for 25 nanoseconds nih.gov.
Coarse-grained MD simulations have also been used to model BSA, providing a computationally less expensive way to study its larger-scale motions and interactions. These models simplify the representation of the protein, for example, by grouping residues into beads, allowing for longer simulation times and the study of larger systems uni-tuebingen.de.
Table 2: Representative Parameters for Molecular Dynamics Simulations of BSA
| Simulation Parameter | Value/Description |
| System | Bovine Serum Albumin (PDB ID: 4F5S) |
| Force Field | Varies (e.g., CHARMM, AMBER) |
| Water Model | Varies (e.g., TIP3P, SPC/E) |
| Equilibration Time | 1 ns - 10 ns |
| Production Simulation Time | 25 ns - 200 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Analysis | RMSD, conformational changes |
MM/GBSA Analysis
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. It combines the molecular mechanics energy of the complex with a continuum solvation model to calculate the free energy of binding.
The MM/GBSA method calculates the binding free energy (ΔG_bind) as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. The free energy of each species is composed of the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_pol), and the nonpolar solvation energy (ΔG_np) nih.gov. The polar contribution is often calculated using the Generalized Born (GB) model, while the nonpolar term is typically estimated based on the solvent-accessible surface area (SASA) nih.gov.
While specific MM/GBSA studies with detailed numerical results for BSA-ligand complexes are not extensively detailed in the provided context, the methodology is widely applied in computational drug design and protein-ligand interaction studies. The accuracy of MM/GBSA calculations can be influenced by several factors, including the choice of the GB model, the force field, and the inclusion of conformational entropy changes upon binding frontiersin.org. For instance, different GB models such as GB^HCT, GB^OBC, and GBneck have been shown to yield varying results depending on the system being studied frontiersin.org.
Chromatographic and Electrophoretic Techniques in Bovine Serum Albumin Studies
Chromatographic and electrophoretic techniques are fundamental experimental methods for the analysis, separation, and characterization of proteins like BSA.
Size-Exclusion High Performance Liquid Chromatography (SE-HPLC)
SE-HPLC is a powerful technique for separating molecules based on their size in solution. It is commonly used for the characterization and quantification of BSA, as well as for the analysis of its aggregates. millennialscientific.com
In a typical SE-HPLC setup for BSA analysis, a mobile phase of 150 mM sodium phosphate at pH 7 is used with a flow rate of 1 mL/min. Detection is often performed using a UV detector at a wavelength of 214 nm. The choice of the column is critical for achieving good resolution. For example, columns with smaller particle sizes (e.g., 3 µm) can provide better separation of BSA monomers, dimers, and other aggregates compared to columns with larger particles (e.g., 5 µm) sigmaaldrich.com.
SE-HPLC is not only used for purity assessment but also for studying protein-protein interactions. For instance, it has been employed to analyze the formation of immune complexes between BSA and antibodies millennialscientific.com. The technique can also be used to monitor the release of BSA from pharmaceutical formulations qub.ac.uk.
Table 3: Typical SE-HPLC Conditions for BSA Analysis
| Parameter | Condition |
| Column | Zenix® SEC-300 (3 µm) or SRT® SEC-300 (5 µm) |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 5 mg/mL |
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a denaturing electrophoretic technique used to separate proteins based on their molecular weight. It is a standard method for assessing the purity and determining the molecular weight of BSA.
In SDS-PAGE, protein samples are treated with sodium dodecyl sulfate (SDS), which denatures the protein and imparts a uniform negative charge. The samples are then loaded onto a polyacrylamide gel and subjected to an electric field, causing the proteins to migrate towards the positive electrode. Smaller proteins move through the gel matrix more quickly than larger ones.
For the analysis of BSA, a 10% or 13% polyacrylamide resolving gel is often used. Samples are typically prepared in a denaturing loading buffer containing SDS and a reducing agent like β-mercaptoethanol, followed by heating to ensure complete denaturation nih.govfigshare.com. A single band corresponding to a molecular weight of approximately 66 kDa is expected for pure, monomeric BSA nih.gov. The presence of higher molecular weight bands can indicate the presence of dimers or other aggregates, which may sometimes resist denaturation reddit.com.
Table 4: SDS-PAGE Conditions for BSA Analysis
| Parameter | Condition |
| Gel Concentration | 10-13% Polyacrylamide |
| Sample Buffer | Containing SDS and β-mercaptoethanol |
| Sample Preparation | Heating at 95°C for 5-10 minutes |
| Expected Molecular Weight | ~66 kDa |
| Staining | Coomassie Brilliant Blue |
Gel Electrophoresis
Gel electrophoresis, in a broader sense, encompasses both denaturing (SDS-PAGE) and non-denaturing (native) conditions. Native polyacrylamide gel electrophoresis (native-PAGE) is particularly useful for studying the heterogeneity and oligomerization of proteins in their native, folded state.
In native-PAGE, proteins are separated based on a combination of their size, shape, and intrinsic charge, as the denaturing agent SDS is omitted. This technique has been applied to examine the heat-induced aggregation and oligomerization of BSA. Studies have shown that heating BSA can lead to the formation of dimers, trimers, and larger aggregates, which can be visualized as distinct bands on a native gel nih.gov. The presence of certain small molecules has been shown to either protect against or promote this aggregation nih.gov.
The observation of multiple bands for BSA on native-PAGE is consistent with the existence of oligomeric forms of the protein in solution reddit.com. This technique provides valuable insights into the native state of BSA and its propensity to form higher-order structures.
Microcalorimetric Techniques for Bovine Serum Albumin Binding and Stability
Microcalorimetry is a important technique for the detailed thermodynamic characterization of biomolecular interactions and conformational stability. In Bovine Serum Albumin (BSA) research, two primary microcalorimetric techniques are extensively utilized: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This provides a comprehensive thermodynamic profile of the interaction, including the binding affinity (K a ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can also be calculated, offering deeper insights into the forces driving the binding event. ITC has been instrumental in studying the binding of various molecules, such as drugs and metal ions, to BSA. For instance, the thermodynamics of copper (II) and nickel (II) binding to BSA have been quantitatively assessed using ITC, revealing differences in binding affinity based on the redox state of the Cys-34 residue. Similarly, the interactions between BSA and drugs like naproxen and amitriptyline have been characterized, demonstrating the utility of ITC in elucidating the binding energetics of pharmaceuticals to this transport protein.
Differential Scanning Calorimetry (DSC) is a powerful method for studying the thermal stability of proteins. It measures the heat capacity of a protein solution as a temperature function. As the protein unfolds due to thermal stress, it absorbs heat, which is detected as a peak in the DSC thermogram. The temperature at the peak's apex is the melting temperature (T m ), a direct measure of the protein's thermal stability. The area under the peak corresponds to the enthalpy of unfolding (ΔH). DSC studies on BSA have revealed crucial information about its stability under various conditions. For example, the thermal denaturation of BSA has been shown to be influenced by the presence of fatty acids, with defatted albumin exhibiting different melting profiles compared to its fatty acid-containing counterpart. The effect of pH and neutral salts on BSA's thermal stability has also been extensively investigated using DSC, providing insights into the forces that govern its conformational integrity.
Table 1: Thermodynamic Parameters of Ligand Binding to Bovine Serum Albumin Determined by Isothermal Titration Calorimetry
| Ligand | Temperature (°C) | Binding Affinity (K a ) (M -1 ) | Enthalpy Change (ΔH) (kcal/mol) | Stoichiometry (n) | Reference |
|---|---|---|---|---|---|
| Naproxen | 25 | 1.2 x 10 7 | -3.4 | 1.1 | |
| Amitriptyline | 25 | 1.8 x 10 5 | -1.2 | 1.2 | |
| Copper (II) (to mercaptalbumin) | Not Specified | Higher than oxidized form | Not Specified | Not Specified |
Table 2: Thermal Stability Parameters of Bovine Serum Albumin Determined by Differential Scanning Calorimetry
| Condition | Melting Temperature (T m ) (°C) | Enthalpy of Unfolding (ΔH) (kJ/mol) | Reference |
|---|---|---|---|
| Fatty acid-containing BSA | ~69 | ~1000 | |
| Defatted BSA (Peak 1) | ~56 | ~300 | |
| Defatted BSA (Peak 2) | ~69 | ~200 |
Light Scattering Techniques for Bovine Serum Albumin Characterization
Light scattering techniques are non-invasive optical methods that provide valuable information about the size, shape, and molecular weight of macromolecules in solution. In the context of BSA research, these techniques are pivotal for characterizing its hydrodynamic properties and aggregation behavior.
Dynamic Light Scattering (DLS) for Particle Size and Stability
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique to determine the size distribution of particles in a suspension. It measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to more gradual fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation.
DLS is particularly useful for assessing the stability of BSA solutions and detecting the presence of aggregates. The nominal hydrodynamic diameter of monomeric BSA is approximately 7.1 nm. However, under certain conditions, such as changes in pH or temperature, or upon interaction with other molecules, BSA can form dimers or larger aggregates, which are readily detected by DLS as an increase in the average particle size. For instance, DLS has been used to demonstrate the dimerization of BSA in phosphate-buffered saline (PBS), showing a monomodal size distribution with an average particle size of 12.4 nm, consistent with the formation of dimers. In contrast, BSA in deionized water showed a bimodal distribution, suggesting a more complex mixture of species.
Table 3: Hydrodynamic Diameter of Bovine Serum Albumin in Different Solvents Determined by Dynamic Light Scattering
| Solvent | Average Hydrodynamic Diameter (nm) | Observation | Reference |
|---|---|---|---|
| Deionized Water | Bimodal distribution (<3 nm and ~22 nm) | Suggests a mixture of species, possibly including denatured forms. | |
| Phosphate-Buffered Saline (PBS) | 12.4 | Consistent with the formation of BSA dimers. | |
| Nominal Monomer Size | 7.1 | Theoretical size of a single BSA molecule. |
Quartz Crystal Microbalance (QCM-D) for Surface Interactions and Physicochemical Properties
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time analytical technique that provides information about mass changes and viscoelastic properties at surfaces. It utilizes a piezoelectric quartz crystal sensor that oscillates at a specific frequency. When a thin film is adsorbed onto the sensor's surface, the oscillation frequency decreases in proportion to the added mass. Simultaneously, the dissipation of energy is measured, which provides insights into the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer.
In BSA research, QCM-D is extensively used to study the adsorption of BSA onto various surfaces, a process of great importance in fields such as biomaterials, biosensors, and medical implants. By monitoring the changes in frequency and dissipation, researchers can quantify the adsorbed mass of BSA and characterize the conformational changes it may undergo upon surface binding. Studies have shown that BSA adsorption is influenced by factors such as the properties of the surface (e.g., charge, hydrophobicity), the concentration of BSA, and the pH of the solution. For example, charged surfaces have been observed to exhibit a greater amount of BSA adsorption compared to neutral surfaces at neutral pH. Furthermore, the desorption of BSA can be induced by changing the pH to values below its isoelectric point.
Table 4: Bovine Serum Albumin Adsorption on Different Surfaces Monitored by QCM-D
| Surface | pH | Observation | Reference |
|---|---|---|---|
| Charged Self-Assembled Monolayers (SAMs) | 7.0 | Greater quantity of BSA adsorption, larger layer thickness, and increased density compared to neutral surfaces. | |
| Neutral Self-Assembled Monolayers (SAMs) | 7.0 | Lower BSA adsorption compared to charged surfaces. | |
| Various SAMs | 2.0 | Desorption of BSA observed after initial adsorption at pH 7.0. |
Electron Microscopy for Morphological Characterization (Scanning Electron Microscopy, Transmission Electron Microscopy)
Electron microscopy techniques are indispensable for the high-resolution visualization of the morphology and structure of biomolecules and their assemblies. In the study of BSA, both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to characterize its structure, particularly in the context of nanoparticle formation and aggregation.
Scanning Electron Microscopy (SEM) provides three-dimensional images of the surface topography of a sample. In BSA research, SEM is often used to visualize the morphology of BSA-based nanoparticles and microparticles. For instance, SEM has been used to characterize the size and shape of BSA particles produced by spray drying, revealing how different processing parameters affect the final particle morphology.
Transmission Electron Microscopy (TEM) offers higher resolution images of the internal structure of a sample. TEM is particularly valuable for visualizing the fine details of BSA aggregates and nanoparticles. It has been used to observe the stages of BSA aggregation over time when subjected to heat, showing the transition from native BSA to larger fibrillar structures. TEM has also been instrumental in characterizing the adsorption of BSA onto the surface of nanoparticles, revealing the formation of a homogeneous amorphous BSA film around the nanoparticles.
Table 5: Morphological Characterization of Bovine Serum Albumin by Electron Microscopy
| Technique | Sample | Key Findings | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | BSA particles from spray drying | Demonstrated that particle size could be controlled by adjusting the spray mesh size. | |
| Transmission Electron Microscopy (TEM) | Heat-induced BSA aggregates | Visualized the time-dependent formation of fibrillar aggregates from native BSA. | |
| Transmission Electron Microscopy (TEM) | BSA conjugated to ZnO nanorods | Showed the formation of a homogeneous amorphous BSA film (2.5-5.0 nm thick) on the nanorod surface. |
Cell-Based Assays in Bovine Serum Albumin Research (e.g., Cytotoxicity, Cell Migration, Wound Healing, Cellular Uptake, Cytokine Release)
Cell-based assays are essential tools for evaluating the biological effects of BSA and BSA-based materials in a cellular context. These assays provide critical information on biocompatibility, therapeutic potential, and mechanisms of action.
Cytotoxicity assays are used to assess the potential of a substance to cause cell damage or death. In BSA research, cytotoxicity assays are important for evaluating the biocompatibility of BSA-based nanoparticles and drug delivery systems. For example, studies have investigated the cytotoxicity of BSA nanoparticles loaded with anticancer drugs on various cancer cell lines. The influence of BSA on the cytotoxic concentrations of chemicals has also been studied, showing that BSA can either decrease, have no effect, or in some cases, increase the cytotoxicity of certain compounds.
Cell migration and wound healing assays are used to study the movement of cells, a fundamental process in development, immune response, and tissue repair. BSA is often used in these assays as a component of the cell culture medium or as a chemoattractant. For instance, in transwell cell migration assays, BSA is frequently included in the serum-free medium to maintain cell viability without promoting migration on its own, allowing for the specific effects of a chemoattractant to be studied. In vitro wound healing assays have also shown that BSA-dextran conjugates can increase cell proliferation and migration, suggesting their potential in promoting wound healing.
Cellular uptake studies investigate the process by which cells internalize external substances. Understanding the cellular uptake of BSA and BSA-based nanoparticles is crucial for applications in drug delivery and bioimaging. Research has shown that the uptake of BSA can be concentration-dependent and influenced by other molecules. For instance, the chemotherapeutic drug paclitaxel has been shown to reduce the endocytic rate of BSA in living cells. Studies have also quantified the uptake of BSA-stabilized single-wall carbon nanotubes in different human cell types, demonstrating the role of BSA in mediating their bioactivity.
Cytokine release assays are used to measure the production and secretion of cytokines, which are small proteins that play a crucial role in cell signaling, particularly in the immune system. While less common in direct BSA research, these assays are relevant when BSA is used as part of a larger formulation or in studies investigating inflammatory responses.
Table 6: Examples of Cell-Based Assays in Bovine Serum Albumin Research
| Assay Type | Application in BSA Research | Example Finding | Reference |
|---|---|---|---|
| Cytotoxicity | Evaluating the biocompatibility of BSA-based nanomaterials. | Formaldehyde-treated BSA was found to be cytotoxic to SH-SY5Y neuroblastoma cells. | |
| Cell Migration | Used as a component in migration buffers for assays like the transwell assay. | Fetal bovine serum, containing BSA, acts as a chemoattractant for various cell types. | |
| Wound Healing | Investigating the potential of BSA conjugates to promote tissue repair. | BSA-dextran conjugates showed increased cell proliferation and migration in an in vitro wound healing assay. | |
| Cellular Uptake | Studying the internalization of BSA and BSA-based nanoparticles for drug delivery. | The uptake of BSA into living cells is concentration-dependent and can be inhibited by paclitaxel. |
Future Research Directions and Unaddressed Challenges in Bovine Serum Albumin Studies
Enhanced Control over Drug Loading Efficiency and Release Kinetics in BSA-Based Nanocarriers
A significant hurdle in the development of BSA-based nanocarriers is achieving precise control over the efficiency of drug loading and the subsequent release kinetics. nih.gov The successful encapsulation and release of therapeutic agents are governed by a complex interplay of factors, including the physicochemical properties of the drug and the structural characteristics of the BSA nanoparticle.
Current research indicates that drug loading capacity and encapsulation efficiency are influenced by the interactions between the drug and the BSA matrix, which can include electrostatic and hydrophobic interactions. nih.gov For instance, studies with model drugs like rhodamine B have demonstrated that while BSA nanoparticles can achieve a notable drug loading capacity, a kinetic equilibrium is eventually reached, limiting further encapsulation. nih.gov
Future investigations must focus on strategies to modulate these interactions to enhance drug loading. This could involve modifying the BSA structure to create more favorable binding sites or utilizing different formulation techniques that promote higher drug incorporation.
Furthermore, tailoring the drug release profile is critical for therapeutic efficacy. Stimuli-responsive systems, such as those engineered to release drugs in response to pH changes, are a promising avenue. nih.gov However, native BSA lacks this inherent stimuli-responsive property. nih.gov Therefore, developing functional BSA-based systems with high drug loading capacity and controlled, stimuli-responsive release profiles is a key area for future research. nih.gov More than one mechanism often contributes to drug release from nanocarriers, and achieving further control over these kinetics requires innovative modifications to the nanocarrier structure. nih.gov A deeper understanding of how to disentangle the rate of drug release from the nanocarrier and the rate of drug diffusion through biological barriers is also necessary for reliable determination of release kinetics. fu-berlin.de
Optimization of Surface Modification Processes for Stable Nanoagents
The stability of BSA nanoagents in biological fluids is paramount for their effectiveness. frontiersin.org Nanoparticles tend to aggregate in high ionic strength environments, and their surfaces are readily coated by proteins, forming a "protein corona" that alters their biological identity. frontiersin.orgnih.gov Surface modification is a key strategy to enhance stability and prevent these issues. frontiersin.org
One of the most common modification techniques is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. nih.govnih.gov PEGylation creates a steric barrier that hinders protein interactions and reduces clearance by the reticuloendothelial system. nih.gov The optimization of this process involves several variables, including PEG concentration, incubation time, temperature, and pH, all of which can affect the stability and surface charge of the final nanoparticle. nih.gov For example, optimized PEGylation of BSA nanoparticles can shift the zeta potential from highly negative (e.g., -31.7 mV) to less negative (e.g., -14 mV), indicating a change in surface properties that can improve stability. nih.gov
However, challenges remain in developing modification processes that are both efficient and preserve the integrity of the BSA. Future research should focus on:
Developing milder conjugation chemistries to prevent protein denaturation.
Exploring alternative stabilizing agents , such as zwitterionic ligands (e.g., carboxybetaines and sulfobetaines), which have shown promise in creating highly stable, antifouling coatings. mdpi.com
Investigating the long-term stability of modified nanoagents under physiological conditions to ensure their efficacy and reproducibility. frontiersin.org
In-depth Investigation of Biomimetic Mechanisms Involving Bovine Serum Albumin
BSA is frequently used in biomimetic systems, where nanoparticles are designed to mimic natural biological entities to improve biocompatibility and targeting. mdpi.comnih.gov A common strategy involves coating synthetic nanoparticles with BSA or using BSA as a template for synthesizing nanomaterials. nih.govresearchgate.net For example, coating nanoparticles with a lipid layer can be a useful strategy to build drug delivery systems that improve cellular uptake and avoid opsonization. mdpi.com
Future research must delve deeper into these mechanisms by:
Characterizing the protein corona in real-time: Advanced techniques are needed to monitor the formation and evolution of the corona on BSA-based constructs particle by particle. wiley.com
Elucidating the specific interactions between BSA-coated nanoparticles and cell receptors to understand uptake mechanisms.
Harnessing the protein corona: Instead of only trying to prevent it, future work could focus on controlling the corona's composition to achieve desired biological outcomes, an approach termed the "protein-nanoparticle alliance". mdpi.com
Comprehensive Toxicology and Biocompatibility Studies of Modified Bovine Serum Albumin Constructs
While native BSA is known for its low toxicity and high biocompatibility, modifications made to create nanostructures can alter these properties. nih.govnih.gov The cross-linking agents, surface coatings, and conjugated molecules used in fabricating BSA constructs can introduce potential toxicity. For example, glutaraldehyde (B144438), a common cross-linker, can be toxic, prompting research into safer alternatives like glucose. nih.govdovepress.com
The interaction of modified BSA with biological systems can also lead to unforeseen immunological responses. nih.gov Studies have shown that the conjugation of molecules to BSA can result in the generation of particle-specific antibodies. nih.gov Therefore, it is crucial to move beyond basic cytotoxicity assays and conduct comprehensive toxicological evaluations.
Future research in this area should include:
In-depth immunogenicity studies to assess the potential for allergic reactions or other immune responses to modified BSA constructs.
Long-term toxicity and biodistribution studies in relevant in vivo models to understand the ultimate fate and potential accumulation of these nanoagents.
Standardized testing protocols to allow for meaningful comparison of the biocompatibility of different BSA-based platforms. Encapsulating toxic components, such as the surfactant CTAB on gold nanorods, with BSA has been shown to minimize cytotoxicity by preventing direct interaction with the cell surface. nih.gov This highlights the potential of BSA modification to improve the safety profile of nanomaterials.
Exploration of Novel Bioapplications of Bovine Serum Albumin beyond Current Paradigms
The utility of BSA extends far beyond its role as a simple drug carrier. nih.gov Its inherent properties—biocompatibility, biodegradability, and availability of functional groups for modification—make it an attractive platform for a wide array of novel biomedical applications. researchgate.netresearchgate.net
Current research has already begun to explore these new avenues. BSA is being investigated for use in:
Tissue Engineering: As a component of scaffolds for tissue repair and regeneration, leveraging its ability to support cell growth. researchgate.netdntb.gov.ua
Biosensing: As a stabilizing agent or recognition element in biosensors for the detection of various analytes.
Antioxidant and Anti-inflammatory Therapy: Harnessing the natural antioxidant properties of the albumin protein itself. novapublishers.com
Gene Delivery: BSA has been incorporated into gene complexes to improve their biocompatibility and stability for applications like promoting re-endothelialization. nih.gov
The future of BSA research will involve integrating it with other advanced materials to create hybrid systems with synergistic functions. For example, combining BSA with polymers, lipids, or inorganic nanoparticles can lead to multifunctional platforms for simultaneous diagnosis and therapy (theranostics). nih.gov Further exploration into its role as a biomaterial for regenerative medicine and as a key component in complex bio-functional carriers will continue to expand its utility. dntb.gov.ua
Understanding Complex Interactions of Bovine Serum Albumin within Biological Milieus
The behavior of BSA and its constructs in a living system is dictated by a web of complex and dynamic interactions with a multitude of biological components. researchgate.net When introduced into the bloodstream, BSA-based nanoparticles immediately interact with plasma proteins, cells, and the extracellular matrix. nih.gov These interactions govern the biodistribution, cellular uptake, efficacy, and potential toxicity of the nanoparticles. nih.gov
BSA itself is a primary transport protein in the circulatory system, binding to and carrying numerous molecules. mdpi.com This inherent binding capacity means that BSA-based nanocarriers will compete with endogenous molecules for binding sites and will themselves be subject to binding by other plasma proteins. researchgate.netmdpi.com The fluorescence of BSA's tryptophan residues is often used as a probe to study these binding interactions, as quenching of this fluorescence can indicate that a ligand is interacting with the protein. nih.gov
A significant challenge is to understand these interactions on a molecular level. The forces involved can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net Computational methods like molecular docking and molecular dynamics simulations are becoming increasingly important tools to complement experimental data, helping to predict binding sites and affinities. nih.govnih.gov
Future research must focus on:
Systematic studies of how the physicochemical properties of BSA constructs (size, charge, surface chemistry) influence their interactions with blood components.
Developing advanced analytical techniques to track and quantify these interactions in real-time and in vivo.
Integrating experimental data with computational modeling to build predictive models of the in vivo fate of BSA-based systems. nih.gov
Q & A
Q. How is BSA utilized as a protein quantification standard in laboratory assays?
BSA is widely employed in colorimetric assays like the Bradford, Lowry, and BCA methods due to its consistent absorbance properties and well-characterized molecular weight (~66.5 kDa). Researchers prepare a standard curve using serial dilutions of BSA (e.g., 0.1–2.0 mg/mL) to correlate absorbance with protein concentration. For the Bradford assay, Coomassie dye binds to BSA’s arginine and aromatic residues, producing a measurable color shift. Critical steps include avoiding detergent interference and ensuring pH compatibility .
Q. Why is BSA added to enzymatic reactions such as PCR or restriction digests?
BSA stabilizes enzymes by preventing surface adhesion and denaturation. In PCR, it binds to inhibitors in DNA templates, enhancing Taq polymerase activity. For restriction enzymes, BSA (typically at 0.1–1.0 mg/mL) neutralizes ionic interactions between enzymes and reaction vessels, maintaining enzymatic efficiency. Optimization involves testing BSA concentrations to balance stabilization without introducing contaminants .
Q. What methodological steps ensure effective use of BSA as a blocking agent in immunoassays?
BSA blocks nonspecific binding sites on membranes or plates in ELISA and Western blotting. Key steps include:
- Using 1–5% BSA in buffer (e.g., PBS or TBS) for 1–2 hours at room temperature.
- Ensuring BSA is free of proteases or immunoglobulins that could cross-react.
- Validating blocking efficiency via negative controls (e.g., omitting primary antibodies). Fatty acid-free BSA is preferred to minimize lipid interference .
Advanced Research Questions
Q. How do pH and temperature modulate BSA’s structural conformation in nanoparticle synthesis?
BSA undergoes reversible conformational changes between pH 2.5–10.2, with α-helix content decreasing under acidic conditions. At pH 7–9, its tertiary structure stabilizes ligand-binding domains, facilitating gold nanoparticle synthesis via biomineralization. Temperatures >60°C induce irreversible aggregation, but controlled heating (40–50°C) enhances BSA’s reducing capacity for Au³⁺ ions, forming monodisperse nanoparticles. Structural shifts are monitored via CD spectroscopy or fluorescence quenching .
Q. What factors influence BSA nanoparticle synthesis via the desolvation method?
Critical parameters include:
- Albumin type : BSA’s low cost and Trp-134/212 residues enable crosslinking, unlike HSA.
- Desolvating agent : Acetone or ethanol added incrementally to induce protein aggregation.
- Crosslinkers : Glutaraldehyde (0.1–1.0%) controls nanoparticle stability and drug-loading efficiency.
- pH : Optimal at 8–9 to deprotonate lysine residues for crosslinking. Post-synthesis purification via centrifugation (10,000–14,000 rpm) removes excess reagents .
Q. How can BSA’s interaction with surfactants or drugs be analyzed to optimize drug delivery systems?
Fluorescence spectroscopy (e.g., tryptophan quenching) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd) between BSA and ligands like doxorubicin or flavonoids. For example, BSA’s Sudlow sites I/II bind acidic/neutral drugs, with hydrophobic interactions dominating. Researchers optimize drug:BSA molar ratios (e.g., 1:1 to 1:5) to balance solubility and release kinetics in nanocarriers .
Q. What advanced techniques characterize BSA’s structural dynamics in solution?
- Terahertz (THz) spectroscopy : Detects low-frequency collective motions in BSA thin films, correlating with hydration and conformational flexibility.
- Support vector regression (SVR) : Models THz absorption spectra to predict BSA concentration in sub-µm films.
- Small-angle X-ray scattering (SAXS) : Fits BSA solutions to ellipsoidal form factors, revealing aggregation states under varying ionic strengths .
Q. How does recombinant BSA (rBSA) address ethical and reproducibility challenges in research?
rBSA produced in yeast or bacteria eliminates batch variability and zoonotic risks associated with bovine-derived BSA. Studies show rBSA matches native BSA in blocking efficiency and enzyme stabilization. Key validations include:
Q. What strategies mitigate BSA interference in spectroscopic assays?
BSA’s intrinsic fluorescence (Trp/Tyr residues) can overlap with experimental signals. Approaches include:
- Background subtraction : Measuring BSA-only controls.
- Quenching agents : Using iodide ions (e.g., KI) to suppress Trp emission.
- Alternative standards : Using non-fluorescent proteins (e.g., lysozyme) in fluorometric assays .
Methodological Considerations for Data Contradictions
Q. How to resolve discrepancies in BSA’s reported molecular weight (66.5 kDa vs. 66,430 Da)?
Variations arise from post-translational modifications (e.g., glycosylation) or measurement techniques. MALDI-TOF provides precise mass (~66,430 Da), while SDS-PAGE estimates apparent MW (~66.5 kDa). Researchers should specify methods and validate with certified standards .
Q. Why do studies report conflicting BSA-ligand binding constants?
Differences in buffer composition (e.g., ionic strength), temperature, or BSA source (e.g., fatty acid-free vs. standard grade) alter binding kinetics. Standardizing conditions (pH 7.4, 25°C) and using ITC for direct measurement reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
